molecular formula C27H42N2O6S B15567596 BMS 310705

BMS 310705

Katalognummer: B15567596
Molekulargewicht: 522.7 g/mol
InChI-Schlüssel: PFJFPBDHCFMQPN-DLSCJHOISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS 310705 is a useful research compound. Its molecular formula is C27H42N2O6S and its molecular weight is 522.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C27H42N2O6S

Molekulargewicht

522.7 g/mol

IUPAC-Name

(1S,3S,7S,10R,12S,16R)-3-[(E)-1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione

InChI

InChI=1S/C27H42N2O6S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-28)29-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,30,32H,7-9,11-13,28H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24?,27+/m0/s1

InChI-Schlüssel

PFJFPBDHCFMQPN-DLSCJHOISA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-310705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] Its primary mechanism of action involves binding to β-tubulin, leading to the stabilization of microtubules. This disruption of microtubule dynamics results in the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis through the intrinsic, mitochondrial-mediated pathway.[3][4][5] This document provides a comprehensive overview of the molecular mechanisms, cellular consequences, and experimental methodologies associated with the action of BMS-310705.

Core Mechanism of Action: Microtubule Stabilization

BMS-310705 exerts its cytotoxic effects by targeting the fundamental cellular process of microtubule dynamics.

Binding to β-Tubulin
Promotion of Microtubule Polymerization and Stabilization

Upon binding to β-tubulin, BMS-310705 promotes the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers.[7] This stabilization effect inhibits the dynamic instability of microtubules, a process of rapid growth and shrinkage that is essential for their normal cellular functions, particularly during mitosis. The stabilized microtubules are resistant to depolymerization, leading to the formation of abnormal microtubule bundles within the cell.

Cellular Consequences of Microtubule Stabilization

The disruption of microtubule dynamics by BMS-310705 triggers a cascade of cellular events, culminating in apoptotic cell death.

Cell Cycle Arrest at G2/M Phase

The proper functioning of the mitotic spindle, which is composed of microtubules, is critical for the segregation of chromosomes during mitosis. The stabilization of microtubules by BMS-310705 disrupts the formation and function of the mitotic spindle, activating the spindle assembly checkpoint. This checkpoint activation leads to a halt in the cell cycle at the G2/M transition, preventing the cell from proceeding into mitosis.[4]

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately leads to the induction of apoptosis, or programmed cell death.[2][8] BMS-310705 has been shown to induce apoptosis in a time- and dose-dependent manner in various cancer cell lines.[2]

Mitochondrial-Mediated Apoptotic Pathway

The apoptotic signaling cascade initiated by BMS-310705 follows the intrinsic, or mitochondrial-mediated, pathway.[2][8] This is characterized by the following key events:

  • Release of Cytochrome c: Treatment with BMS-310705 leads to the release of cytochrome c from the mitochondria into the cytosol.[5][8]

  • Activation of Caspases: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[5][8] Studies have shown a significant increase in caspase-9 and caspase-3 activity following treatment with BMS-310705, while no activation of caspase-8 (involved in the extrinsic pathway) is observed.[5][8]

Quantitative Data

The following tables summarize the available quantitative data regarding the cytotoxic activity of BMS-310705.

Table 1: Cytotoxic Activity of BMS-310705 in Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
OC-2Ovarian Cancer (paclitaxel/platinum-refractory)Cell Survival Reduction85-90% at 0.1-0.5 µM[2]
OC-2Ovarian Cancer (paclitaxel/platinum-refractory)Apoptosis>25% of cells at 24 h[8]
NSCLC-3Non-Small Cell Lung CancerNot SpecifiedSimilar results to OC-2[2]
NSCLC-7Non-Small Cell Lung CancerNot SpecifiedSimilar results to OC-2[2]

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of BMS-310705 are provided below.

Caspase-3 Fluorometric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: The assay utilizes a synthetic peptide substrate, DEVD, conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethyl coumarin (AFC). Cleavage of this substrate by active caspase-3 releases free AFC, which can be measured fluorometrically.

Protocol:

  • Cell Lysis:

    • Induce apoptosis in cells by treating with BMS-310705 for the desired time and concentration.

    • Harvest cells (e.g., 1-5 x 10^6 cells) by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in a suitable cell lysis buffer containing protease inhibitors.

    • Incubate on ice for 10-30 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 1-10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cell lysate) for the assay.

  • Assay Reaction:

    • In a 96-well microplate, add the cell lysate to each well.

    • Prepare a reaction buffer containing a reducing agent like DTT.

    • Add the 2X reaction buffer to each well containing the cell lysate.

    • Add the DEVD-AFC substrate to each well.

    • Include appropriate controls: a blank (no lysate), a negative control (lysate from untreated cells), and a positive control (recombinant active caspase-3).

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

  • Data Analysis:

    • Quantify caspase-3 activity by comparing the fluorescence intensity of treated samples to that of untreated controls.

Cytochrome c Release by Immunoblotting

This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.

Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The presence of cytochrome c in each fraction is then determined by Western blotting using a specific anti-cytochrome c antibody.

Protocol:

  • Cell Fractionation:

    • Harvest cells treated with BMS-310705 and untreated control cells.

    • Wash cells with ice-cold PBS.

    • Resuspend cells in a cytosol extraction buffer and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

    • The pellet contains the mitochondrial fraction.

  • Protein Quantification:

    • Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).

  • Immunoblotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for cytochrome c.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that shows the percentage of cells in each phase of the cell cycle.

Protocol:

  • Cell Preparation:

    • Treat cells with BMS-310705 for the desired duration.

    • Harvest the cells (including any floating cells) and wash with PBS.

  • Fixation:

    • Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Incubate at room temperature in the dark for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to gate on single cells and generate a DNA content histogram.

  • Data Interpretation:

    • Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of a G2/M cell cycle arrest.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of BMS-310705.

BMS310705_Mechanism_of_Action cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_apoptotic_pathway Mitochondrial Apoptotic Pathway BMS310705 BMS-310705 beta_tubulin β-Tubulin BMS310705->beta_tubulin Binds to microtubule_stabilization Microtubule Stabilization beta_tubulin->microtubule_stabilization Promotes g2m_arrest G2/M Phase Cell Cycle Arrest microtubule_stabilization->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces cytochrome_c Cytochrome c Release (from Mitochondria) apoptosis->cytochrome_c Initiates caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Activates

Caption: Signaling pathway of BMS-310705 action.

Caspase3_Assay_Workflow start Start: Treat cells with BMS-310705 cell_lysis Cell Lysis start->cell_lysis lysate_collection Collect Supernatant (Cell Lysate) cell_lysis->lysate_collection reaction_setup Set up Reaction: Lysate + Buffer + Substrate lysate_collection->reaction_setup incubation Incubate at 37°C reaction_setup->incubation measurement Measure Fluorescence (Ex: 400nm, Em: 505nm) incubation->measurement end End: Quantify Caspase-3 Activity measurement->end Cytochrome_C_Workflow start Start: Treat cells with BMS-310705 cell_fractionation Cell Fractionation (Cytosolic & Mitochondrial) start->cell_fractionation protein_quant Protein Quantification cell_fractionation->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting sds_page->western_blot antibody_probe Probe with Anti-Cytochrome c Antibody western_blot->antibody_probe detection Detection antibody_probe->detection end End: Analyze Cytochrome c Localization detection->end

References

BMS-310705: A Technical Overview of a Novel Epothilone B Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents investigated for their potential as cancer therapeutics. Developed by Bristol-Myers Squibb, BMS-310705 was engineered with specific structural modifications to enhance its physicochemical properties, such as increased chemical stability and water solubility, compared to its natural precursors.[1] These modifications include the presence of a methyl group at C12, a C12-C13 epoxide moiety, and a key amino group at C21 of the methylthiazole ring.[1] Despite promising preclinical and early clinical activity, the development of BMS-310705 was ultimately discontinued, and there are no currently active clinical trials.[1] This guide provides a comprehensive technical summary of the available data on BMS-310705, focusing on its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

Mechanism of Action: Tubulin Polymerization and Apoptosis Induction

BMS-310705 exerts its cytotoxic effects by promoting the polymerization of tubulin, a critical protein in the formation of microtubules.[2] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

The apoptotic cascade initiated by BMS-310705 primarily involves the mitochondrial pathway.[1][3] In cancer cell lines, treatment with BMS-310705 has been shown to induce the release of cytochrome c from the mitochondria into the cytoplasm.[1] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1]

BMS-310705_Mechanism_of_Action BMS310705 BMS-310705 Tubulin Tubulin Dimers BMS310705->Tubulin Binds to Mitochondrion Mitochondrion BMS310705->Mitochondrion Induces stress in Microtubules Microtubule Polymerization (Stabilization) Tubulin->Microtubules Promotes MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Figure 1: BMS-310705 Mechanism of Action

Preclinical Data

In Vitro Cytotoxicity

BMS-310705 demonstrated potent cytotoxic activity against various human tumor cell lines. Notably, it was found to be more cytotoxic than epothilone D.[1] In OC-2 ovarian cancer cells, which are refractory to paclitaxel and platinum-based therapies, BMS-310705 at concentrations of 0.1-0.5 μM reduced cell survival by 85-90%.[1] The pro-apoptotic effects of BMS-310705 were potentiated when used in combination with gemcitabine or erlotinib in non-small cell lung cancer (NSCLC) cell lines.[1]

Cell LineCancer TypeConcentration (µM)Effect
OC-2Ovarian Cancer (paclitaxel/platinum-refractory)0.1 - 0.585-90% reduction in cell survival
NSCLC-3Non-Small Cell Lung CancerNot SpecifiedApoptosis induction
NSCLC-7Non-Small Cell Lung CancerNot SpecifiedApoptosis induction
In Vivo Anti-Tumor Activity

In human tumor xenograft models, BMS-310705 exhibited superior anti-tumor activity compared to paclitaxel, natural epothilone B, and natural epothilone D.[1]

Preclinical Pharmacokinetics

Pharmacokinetic studies of BMS-310705 were conducted in mice, rats, and dogs. The compound is characterized by rapid clearance and extensive distribution.[2]

SpeciesSystemic Clearance (mL/min/kg)Volume of Distribution (Vss) (L/kg)Oral Bioavailability (%)
Mice1523821
Rats395434
Dogs25.74.740

BMS-310705 demonstrated moderate binding to plasma proteins across all tested species, including humans.[2]

Clinical Data

Phase I Clinical Trials

Phase I clinical trials were conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of BMS-310705 in patients with advanced solid tumors.

Several dosing schedules were investigated, including:

  • 0.6-70 mg/m² administered as a 15-minute intravenous infusion once every 3 weeks.[1]

  • 5-30 mg/m² on days 1, 8, and 15 of a 4-week cycle.[1]

  • 5-30 mg/m² on days 1 and 8 of a 3-week cycle.[1]

The maximum tolerated dose (MTD) was determined to be 20 mg/m² in one study and 40 mg/m² in another.[1]

BMS-310705 displayed linear pharmacokinetics, with minimal drug accumulation observed between cycles.[1] For the once-weekly every 3 weeks schedule, the pharmacokinetic parameters were as follows:

ParameterValue
Half-life (t½)33-42 hours
Clearance (Cl)17 L/h/m²
Volume of Distribution (Vd)443-494 L/m²

The dose-limiting toxicity was primarily diarrhea. Other common non-hematological toxicities included neurotoxicity (mainly paraesthesia), asthenia, and myalgia.

Objective responses were observed in patients with various advanced solid malignancies, including partial responses in ovarian and bladder cancer, and a complete response in a patient with non-small cell lung cancer.[1]

Experimental Protocols

Detailed experimental protocols specific to BMS-310705 are not extensively published. The following are representative methodologies for the key assays used in its evaluation.

In Vitro Tubulin Polymerization Assay (Representative Protocol)

This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules, which can be quantified by an increase in light scattering (turbidity).

Materials:

  • Purified tubulin protein (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • BMS-310705 stock solution (in DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

Procedure:

  • On ice, prepare a solution of tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • In a pre-chilled 96-well plate, add varying concentrations of BMS-310705 or vehicle control (DMSO).

  • Add the tubulin/GTP solution to each well to initiate the reaction.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • An increase in absorbance over time indicates tubulin polymerization.

Tubulin_Polymerization_Assay_Workflow start Start prepare_tubulin Prepare Tubulin Solution (3-5 mg/mL in Buffer + 1mM GTP) on ice start->prepare_tubulin add_compound Add BMS-310705 or Vehicle to 96-well plate on ice prepare_tubulin->add_compound add_tubulin Add Tubulin Solution to Wells add_compound->add_tubulin incubate_measure Incubate at 37°C and Measure Absorbance at 340 nm (kinetic read) add_tubulin->incubate_measure analyze Analyze Data: Plot Absorbance vs. Time incubate_measure->analyze end End analyze->end

Figure 2: Tubulin Polymerization Assay Workflow

Apoptosis Assays (Representative Protocols)

This assay measures the activity of caspases-3, -8, and -9 using specific fluorogenic substrates.

Materials:

  • Cancer cell lines (e.g., OC-2)

  • BMS-310705

  • Cell lysis buffer

  • Fluorogenic caspase substrates (e.g., Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)

  • Fluorometer with appropriate excitation/emission filters.

Procedure:

  • Plate cells and treat with various concentrations of BMS-310705 for the desired time.

  • Lyse the cells to release cellular contents.

  • Add the specific caspase substrate to the cell lysate.

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence intensity. The amount of fluorescence is proportional to the caspase activity.

This assay detects the presence of cytochrome c in the cytosolic fraction of cells, indicating its release from the mitochondria.

Materials:

  • Treated and untreated cells

  • Mitochondria/Cytosol Fractionation Kit

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibody against cytochrome c

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate.

Procedure:

  • Treat cells with BMS-310705.

  • Harvest cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

  • Determine the protein concentration of the cytosolic fractions.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the primary antibody against cytochrome c.

  • Incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis_Assay_Workflow cluster_caspase Caspase Activity Assay cluster_cytochrome_c Cytochrome c Release Assay caspase_start Treat Cells with BMS-310705 caspase_lyse Lyse Cells caspase_start->caspase_lyse caspase_substrate Add Fluorogenic Substrate caspase_lyse->caspase_substrate caspase_measure Measure Fluorescence caspase_substrate->caspase_measure cyto_start Treat Cells with BMS-310705 cyto_fractionate Fractionate Cytosol and Mitochondria cyto_start->cyto_fractionate cyto_immunoblot Immunoblot for Cytochrome c in Cytosolic Fraction cyto_fractionate->cyto_immunoblot cyto_detect Detect Cytochrome c cyto_immunoblot->cyto_detect

Figure 3: Apoptosis Assay Workflows

Conclusion

BMS-310705 is a potent, water-soluble epothilone B analog that demonstrated significant anti-tumor activity in preclinical models and early clinical trials. Its mechanism of action, involving tubulin polymerization and induction of apoptosis via the mitochondrial pathway, is well-characterized. While its clinical development was halted, the data gathered on BMS-310705 contributes to the broader understanding of epothilones as a class of anti-cancer agents and may inform the design of future microtubule-targeting drugs.

References

BMS-310705: A Technical Guide to a Potent Microtubule Stabilizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents that have shown significant promise in oncology.[1][2][3] By promoting the polymerization of tubulin and inhibiting its depolymerization, BMS-310705 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4][5] This technical guide provides an in-depth overview of BMS-310705, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this and similar microtubule-targeting agents.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[5][6] Their dynamic instability, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is tightly regulated.[7] Agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[8][9] BMS-310705 belongs to the epothilone class of microtubule-stabilizing agents, which mimic the action of paclitaxel but exhibit distinct advantages, such as activity against taxane-resistant tumors and improved water solubility.[3][8][10]

BMS-310705 is a derivative of epothilone B, featuring an amino group at the C21 position of the methylthiazole side chain, which enhances its chemical stability and water solubility.[1][3] This modification allows for a cremophore-free formulation, mitigating the risk of hypersensitivity reactions associated with other microtubule-targeting agents.[2] Preclinical studies have demonstrated its potent cytotoxic activity across a range of cancer cell lines, including those with multidrug resistance.[3][10] Furthermore, BMS-310705 has shown superior anti-tumor activity in human tumor xenograft models compared to paclitaxel and natural epothilones B and D.[1][10]

Mechanism of Action

Similar to other epothilones and taxanes, BMS-310705 binds to the β-tubulin subunit of the αβ-tubulin heterodimer.[3][9] This binding event promotes the polymerization of tubulin into stable microtubules and inhibits their subsequent depolymerization. The resulting hyper-stabilized microtubules are dysfunctional and disrupt the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[6] This disruption leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[4]

The apoptotic cascade initiated by BMS-310705 primarily involves the mitochondrial pathway.[1][11] Treatment with BMS-310705 leads to the release of cytochrome c from the mitochondria into the cytosol.[1][11] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[1][11]

BMS310705 BMS-310705 BetaTubulin β-Tubulin BMS310705->BetaTubulin Binds to Microtubule Microtubule Stabilization BetaTubulin->Microtubule MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Induces stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of BMS-310705-induced apoptosis.

Quantitative Data

In Vitro Cytotoxicity

BMS-310705 has demonstrated potent cytotoxic activity against a variety of human cancer cell lines, including those resistant to paclitaxel and platinum-based therapies.

Cell LineCancer TypeIC50 (nM)Reference
KB-31Cervical Cancer0.8[10]
OC-2Ovarian Cancer< 50[11]
NSCLC-3Non-Small Cell Lung CancerNot specified[1]
NSCLC-7Non-Small Cell Lung CancerNot specified[1]

Note: The OC-2 cell line was derived from a patient with paclitaxel and platinum-refractory ovarian cancer.[1][11] In this cell line, BMS-310705 at concentrations of 0.1-0.5 μM reduced cell survival by 85-90%.[1]

Preclinical Pharmacokinetics

The pharmacokinetic properties of BMS-310705 have been evaluated in several animal models.

SpeciesSystemic Clearance (mL/min/kg)Volume of Distribution (Vss) (L/kg)Oral Bioavailability (%)Reference
Mouse1523821[12]
Rat395434[12]
Dog25.74.740[12]

Note: BMS-310705 exhibits moderate binding to plasma proteins across mice, rats, dogs, and humans.[12] It is a substrate for both P-glycoprotein and CYP3A4.[12]

Clinical Pharmacokinetics and Dosing

Phase I clinical trials have provided insights into the pharmacokinetics and tolerated dosing regimens of BMS-310705 in patients with advanced solid malignancies.

Dosing ScheduleMaximum Tolerated Dose (MTD)Pharmacokinetic ParametersDose-Limiting ToxicitiesReference
Once weekly every 3 weeks (15-min IV infusion)20 mg/m² and 40 mg/m² (in different studies)t½: 33-42 h, Cl: 17 L/h/m², Vd: 443-494 L/m²Diarrhea, Myelosuppression[1][13]
Days 1, 8, 15 every 4 weeks15 mg/m²/weekLinear pharmacokinetics, short half-lifeDiarrhea, Neurotoxicity (paraesthesia), Asthenia, Myalgia[2]
Days 1 and 8 every 3 weeks20 mg/m²/weekLinear pharmacokinetics, short half-lifeDiarrhea, Neurotoxicity (paraesthesia), Asthenia, Myalgia[2]

Note: BMS-310705 displays linear pharmacokinetics with minimal drug accumulation between cycles.[1][2] Objective responses, including complete and partial responses, have been observed in patients with non-small cell lung cancer, ovarian cancer, bladder cancer, breast cancer, and gastric cancer.[1][2]

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay assesses the ability of BMS-310705 to promote the polymerization of tubulin into microtubules.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Purified Tubulin Mix Mix Tubulin, GTP, Buffer, and BMS-310705 Tubulin->Mix GTP GTP Solution GTP->Mix BMS_sol BMS-310705 Solution BMS_sol->Mix Buffer Polymerization Buffer Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 340 nm over time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Compare Compare polymerization rates Plot->Compare

Caption: Workflow for an in vitro microtubule polymerization assay.

Methodology:

  • Reagents and Materials:

    • Purified tubulin (>99%)

    • GTP solution (100 mM)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA)

    • BMS-310705 stock solution in DMSO

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • On ice, prepare a reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), and the desired concentration of BMS-310705 or vehicle control (DMSO).

    • Add purified tubulin to the reaction mixture to a final concentration of 1-2 mg/mL.

    • Transfer the reaction mixture to a pre-warmed 96-well plate.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Monitor the increase in absorbance at 340 nm every 30 seconds for 30-60 minutes. The increase in absorbance corresponds to the formation of microtubules.

    • Plot absorbance versus time to visualize the kinetics of tubulin polymerization. Compare the rates of polymerization in the presence of BMS-310705 to the vehicle control.

Cell Viability Assay for IC50 Determination

This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of BMS-310705.[6][14]

Methodology:

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • BMS-310705 stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of BMS-310705 in complete culture medium.

    • Remove the medium from the cells and add 100 µL of the medium containing different concentrations of BMS-310705. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[14][15][16]

Apoptosis Assay by Caspase Activity Measurement

This protocol outlines a method to quantify the activity of caspases-3 and -9, key mediators of apoptosis induced by BMS-310705.[11]

Methodology:

  • Reagents and Materials:

    • Cancer cell line

    • BMS-310705

    • Lysis buffer

    • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

    • Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC)

    • Fluorometer

  • Procedure:

    • Treat cells with various concentrations of BMS-310705 for a specified time (e.g., 24 hours).

    • Harvest the cells and prepare cell lysates using a suitable lysis buffer.

    • Determine the protein concentration of each lysate.

    • In a 96-well plate, add equal amounts of protein from each lysate.

    • Add the fluorogenic caspase-3 or caspase-9 substrate to the respective wells.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths.

    • The fluorescence intensity is proportional to the caspase activity.

Conclusion

BMS-310705 is a potent microtubule-stabilizing agent with a compelling preclinical profile, demonstrating significant anti-tumor activity in both in vitro and in vivo models, including those resistant to conventional chemotherapeutics.[1][10] Its improved water solubility and favorable pharmacokinetic properties further underscore its potential as a therapeutic agent.[1][12] Although clinical development appears to have been discontinued, the data gathered for BMS-310705 provides a valuable resource for the ongoing development of novel microtubule-targeting drugs.[1][10] The experimental protocols detailed in this guide offer a framework for the continued investigation of such compounds, aiding researchers in their efforts to develop more effective cancer therapies.

References

The Discovery of BMS-310705: A Semisynthetic Epothilone B Analog for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a natural 16-membered macrolide produced by the myxobacterium Sorangium cellulosum.[1][2] Epothilones represent a class of microtubule-stabilizing agents that, like taxanes, promote the polymerization of tubulin and inhibit microtubule depolymerization. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, making them potent anticancer agents.[1] BMS-310705 was developed by Bristol-Myers Squibb in collaboration with the German Research Centre for Biotechnology to improve upon the pharmaceutical properties of the natural epothilones, particularly water solubility, to allow for a Cremophor-free formulation.[3][4] The compound entered Phase I clinical trials for the treatment of various solid tumors.[3][5] This technical guide provides an in-depth overview of the discovery and preclinical and early clinical development of BMS-310705.

Chemical Synthesis

The synthesis of BMS-310705 is a semi-synthetic process starting from the natural product epothilone B. A key structural feature of BMS-310705 is the presence of an amino group at the C21 position of the methylthiazole side chain, which enhances its water solubility.[4] The synthesis proceeds through an intermediate, epothilone F (21-hydroxy-epothilone B).[2][6]

The synthetic route involves the following key steps:

  • Hydroxylation of Epothilone B: Epothilone B is first hydroxylated at the C21 position to yield epothilone F. This can be achieved through bioconversion using microorganisms such as Amycolatopsis orientalis.[2]

  • Formation of an Azide Intermediate: The hydroxyl group of epothilone F is then converted to an azide group. This is accomplished by treating epothilone F with diphenylphosphoryl azide (DPPA).[6]

  • Reduction to the Amine: The final step is the reduction of the azide intermediate to the primary amine, yielding BMS-310705. The Staudinger reduction, using a phosphine reagent like trimethylphosphine (PMe3), is employed for this transformation.[6]

Biological Mechanism of Action

BMS-310705 exerts its cytotoxic effects through the stabilization of microtubules, a mechanism it shares with its parent compound, epothilone B, and the taxane class of drugs.[1] By binding to the β-tubulin subunit of microtubules, BMS-310705 promotes the polymerization of tubulin dimers and inhibits their depolymerization.[1] This disruption of the highly dynamic microtubule network leads to the formation of non-functional microtubule bundles, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, programmed cell death (apoptosis).[1]

Apoptotic Pathway

Studies have elucidated that BMS-310705 induces apoptosis primarily through the mitochondrial-mediated pathway.[4][7] This is characterized by the release of cytochrome c from the mitochondria into the cytosol.[7] Cytosolic cytochrome c then triggers the activation of a cascade of caspases, which are the key executioners of apoptosis. Specifically, BMS-310705 has been shown to activate caspase-9, the initiator caspase in the mitochondrial pathway, and caspase-3, a key effector caspase.[7] The activation of caspase-8, which is characteristic of the death receptor pathway, has not been observed.[7]

BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

BMS-310705-induced apoptotic signaling pathway.

Preclinical Data

In Vitro Cytotoxicity

BMS-310705 has demonstrated potent cytotoxic activity against various human cancer cell lines. Notably, it has shown efficacy in cell lines resistant to other chemotherapeutic agents like paclitaxel and platinum-based drugs.[8]

Cell LineCancer TypeIC50 (nM)Comparator IC50 (nM)
KB-31Cervical Cancer0.8Epothilone B: 1.2
OC-2Ovarian Cancer-Showed 85-90% reduction in cell survival at 0.1-0.5 µM

Table 1: In vitro cytotoxicity of BMS-310705 in selected cancer cell lines.[4][8]

In Vivo Efficacy

Preclinical studies in human tumor xenograft models in mice have indicated that BMS-310705 possesses superior anti-tumor activity compared to paclitaxel and natural epothilone B.[4][8]

Preclinical Pharmacokinetics

The pharmacokinetic profile of BMS-310705 has been evaluated in several animal species. The compound is characterized by rapid clearance and extensive distribution.

SpeciesSystemic Clearance (mL/min/kg)Volume of Distribution (Vss; L/kg)Oral Bioavailability (%)
Mouse1523821
Rat395434
Dog25.74.740

Table 2: Preclinical pharmacokinetic parameters of BMS-310705.[2]

Clinical Data

BMS-310705 advanced to Phase I clinical trials in patients with advanced solid tumors.[3] Its improved water solubility allowed for a formulation without Cremophor, thus avoiding the need for premedication to prevent hypersensitivity reactions.[3]

Phase I Clinical Trial Summary

Two dosing schedules were investigated: administration on days 1, 8, and 15 every 4 weeks, and on days 1 and 8 every 3 weeks.[3] The drug was administered as a 15-minute intravenous infusion.[3]

ParameterValue
Dose Range Escalation5-30 mg/m²/week
Recommended Dose (Days 1, 8, 15 schedule)15 mg/m²
Recommended Dose (Days 1, 8 schedule)20 mg/m²
Dose-Limiting ToxicityDiarrhea
Other Common ToxicitiesNeurotoxicity (paraesthesia), asthenia, myalgia
Objective Responses5 reported

Table 3: Summary of Phase I clinical trial results for BMS-310705.[3]

Human Pharmacokinetics

Preliminary results from the Phase I trial indicated that BMS-310705 exhibits linear pharmacokinetics over the tested dose range with a short half-life.[3] More detailed pharmacokinetic parameters from a study administering the drug once every 3 weeks are provided below.

ParameterValue
Half-life (t½)33-42 hours
Clearance (Cl)17 L/h/m²
Volume of Distribution (Vd)443-494 L/m²

Table 4: Human pharmacokinetic parameters of BMS-310705.[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of BMS-310705, a positive control (e.g., epothilone B or paclitaxel), and a vehicle control for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined by plotting cell viability against drug concentration.

Tubulin Polymerization Assay
  • Reaction Setup: Purified tubulin is suspended in a general tubulin buffer. The reaction mixture, containing GTP, is prepared in a 96-well plate.

  • Compound Addition: BMS-310705 or control compounds are added to the wells. A polymerization enhancer (e.g., glycerol) and a fluorescent reporter that binds to polymerized microtubules can be included.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: The change in absorbance or fluorescence is monitored over time using a plate reader. An increase in signal indicates microtubule polymerization.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of BMS-310705 are compared to controls.

Caspase Activity Assay (Fluorometric)
  • Cell Treatment: Cells are treated with BMS-310705 or a vehicle control for various time points.

  • Cell Lysis: After treatment, cells are harvested and lysed to release intracellular contents.

  • Substrate Addition: The cell lysate is incubated with specific fluorogenic caspase substrates (e.g., for caspase-3 and caspase-9). These substrates are peptides that are cleaved by the active caspases, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer.

  • Data Analysis: The level of caspase activity is determined by comparing the fluorescence of the treated samples to the untreated controls.

Cytochrome c Release Assay (Western Blot)
  • Cell Fractionation: Following treatment with BMS-310705, cells are harvested, and the cytosolic fraction is separated from the mitochondrial fraction by differential centrifugation.

  • Protein Quantification: The protein concentration of the cytosolic and mitochondrial fractions is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each fraction are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is probed with a primary antibody specific for cytochrome c, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The presence of cytochrome c is detected using a chemiluminescent substrate. The appearance of a band for cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.

Drug Discovery and Development Workflow

The discovery and early development of BMS-310705 followed a logical progression from lead identification to clinical evaluation.

Start Lead Identification (Epothilone B) Synthesis Semi-synthesis of BMS-310705 Start->Synthesis In_Vitro In Vitro Studies (Cytotoxicity, MOA) Synthesis->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo PK Preclinical Pharmacokinetics In_Vivo->PK Tox Toxicology Studies PK->Tox PhaseI Phase I Clinical Trial Tox->PhaseI End Further Development (Discontinued) PhaseI->End

Workflow for the discovery and development of BMS-310705.

Conclusion

BMS-310705 is a rationally designed, semi-synthetic analog of epothilone B with improved water solubility. Its discovery and development highlight a common strategy in medicinal chemistry of modifying a natural product lead to enhance its pharmaceutical properties. Preclinical studies demonstrated its potent anti-tumor activity through microtubule stabilization and induction of apoptosis via the intrinsic mitochondrial pathway. While it showed promise in early clinical trials, its development appears to have been discontinued. Nevertheless, the comprehensive data gathered on BMS-310705 contribute to the broader understanding of the epothilone class of microtubule-targeting agents and can inform future drug discovery efforts in this area.

References

An In-depth Technical Guide to Apoptosis Induction by BMS-310705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the induction of apoptosis by BMS-310705, a novel semi-synthetic analog of epothilone B. As a potent microtubule-stabilizing agent, BMS-310705 has demonstrated significant anti-tumor activity by triggering programmed cell death in various cancer models. This document details its mechanism of action, the signaling pathways involved, quantitative data from preclinical studies, and detailed protocols for key experimental assays.

Core Mechanism of Action: Microtubule Stabilization

BMS-310705 functions as a tubulin-polymerization agent.[1] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for various cellular processes, most notably, mitosis. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[2]

Signaling Pathway of Apoptosis Induction

BMS-310705 induces apoptosis primarily through the mitochondrial-mediated intrinsic pathway.[3][4] This pathway is initiated by the cellular stress caused by microtubule stabilization. The key events in this signaling cascade are the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

BMS310705_Apoptosis_Pathway BMS310705 BMS-310705 Tubulin β-Tubulin BMS310705->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

BMS-310705 induced apoptosis signaling pathway.

Quantitative Data on BMS-310705-Induced Apoptosis

The following tables summarize the quantitative data on the efficacy of BMS-310705 in inducing apoptosis and inhibiting cell survival in various cancer cell lines.

Table 1: Apoptosis and Cell Survival in Ovarian Cancer Cells

Cell LineConcentration (µM)EffectResultCitation
OC-2Not SpecifiedApoptosis>25% of cells at 24 hours[3]
OC-20.05Cell SurvivalSignificantly lower than paclitaxel (P < 0.02)[3]
OC-20.1 - 0.5Cell Survival85-90% reduction[4]

Table 2: Caspase Activation in Ovarian Cancer Cells

Cell LineTreatmentCaspase-9 ActivityCaspase-3 ActivityCaspase-8 ActivityCitation
OC-2BMS-310705IncreasedIncreasedNo activity observed[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of BMS-310705.

Assessment of Apoptosis by Fluorescent Microscopy

This protocol is a general guideline for observing morphological changes associated with apoptosis.

a. Cell Culture and Treatment:

  • Seed cancer cells (e.g., OC-2) on sterile glass coverslips in a 6-well plate at a density of 1 x 10^5 cells/well.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treat the cells with the desired concentrations of BMS-310705 (e.g., 0.05 µM) for a specified time (e.g., 24 hours).[3] Include a vehicle-treated control group.

b. Staining:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Stain the cells with a solution containing a nuclear stain such as Hoechst 33342 (1 µg/mL) or DAPI (1 µg/mL) for 15 minutes in the dark.

  • Wash the cells three times with PBS.

c. Visualization:

  • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope.

  • Apoptotic cells will exhibit characteristic morphological changes, including chromatin condensation, nuclear fragmentation, and formation of apoptotic bodies.

Caspase Activity Assay (Fluorometric)

This protocol outlines the measurement of caspase-3 and caspase-9 activity.[3]

a. Cell Lysis:

  • Plate and treat cells with BMS-310705 as described above.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

  • Incubate on ice for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the cell lysate.

b. Fluorometric Assay:

  • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford assay).

  • In a 96-well black microplate, add 50 µg of protein lysate to each well.

  • Add the specific fluorogenic caspase substrate:

    • For Caspase-3: Ac-DEVD-AMC

    • For Caspase-9: Ac-LEHD-AFC

  • Incubate the plate at 37°C for 1-2 hours in the dark.

  • Measure the fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AFC and 360/460 nm for AMC).

  • The fluorescence intensity is proportional to the caspase activity.

Immunoblot Analysis for Cytochrome c Release

This protocol details the detection of cytochrome c in the cytosolic fraction of cells.[3]

a. Subcellular Fractionation:

  • Treat and harvest cells as previously described.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in a hypotonic buffer (e.g., 10 mM HEPES-KOH, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).

  • Incubate on ice for 10 minutes.

  • Homogenize the cells using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • The resulting supernatant is the cytosolic fraction.

b. Immunoblotting:

  • Determine the protein concentration of the cytosolic fractions.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a 12-15% polyacrylamide gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against cytochrome c overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Apoptosis_Assay_Workflow cluster_0 Cell Preparation cluster_1 Fluorescent Microscopy start Seed Cells treat Treat with BMS-310705 start->treat wash_fix Wash & Fix treat->wash_fix stain Stain Nuclei wash_fix->stain visualize Visualize stain->visualize

Workflow for Apoptosis Assessment by Fluorescent Microscopy.

Caspase_Assay_Workflow cluster_0 Sample Preparation cluster_1 Fluorometric Measurement start Treat & Harvest Cells lyse Cell Lysis start->lyse quantify Protein Quantification lyse->quantify add_substrate Add Caspase Substrate quantify->add_substrate incubate Incubate add_substrate->incubate read Measure Fluorescence incubate->read

Workflow for Fluorometric Caspase Activity Assay.

Cytochrome_c_Workflow cluster_0 Subcellular Fractionation cluster_1 Immunoblotting start Treat & Harvest Cells homogenize Homogenize start->homogenize centrifuge Differential Centrifugation homogenize->centrifuge collect Collect Cytosolic Fraction centrifuge->collect sds_page SDS-PAGE collect->sds_page transfer Western Transfer sds_page->transfer probe Antibody Probing transfer->probe detect Detection probe->detect

Workflow for Cytochrome c Release Immunoblot Analysis.

References

Preclinical Research on BMS-310705: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-310705 is a semi-synthetic, water-soluble analog of epothilone B, developed as a microtubule-stabilizing agent for oncology applications. Its key structural modification, an amino group at the C21 position of the methylthiazole ring, confers increased chemical stability and water solubility, allowing for a Cremophor-free formulation.[1][2][3][4][5] Preclinical studies have demonstrated that BMS-310705 exhibits potent cytotoxic activity against a range of human tumor cell lines, including those with resistance to paclitaxel.[3][6][7] Its mechanism of action involves the stabilization of microtubules, leading to G2/M cell cycle arrest and induction of apoptosis through the mitochondrial pathway.[1][8][9][10] In vivo studies in human tumor xenograft models have shown superior anti-tumor activity compared to paclitaxel and natural epothilones.[1][3][6] Despite promising preclinical and early clinical findings, the development of BMS-310705 was discontinued.[1] This document provides a comprehensive overview of the available preclinical data on BMS-310705, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for key assays.

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

BMS-310705, like other epothilones and taxanes, functions as a microtubule-stabilizing agent.[9][10] It binds to the β-tubulin subunit of microtubules, enhancing tubulin polymerization and inhibiting depolymerization.[2][9][11] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M transition phase and subsequent induction of apoptosis.[10]

The apoptotic cascade initiated by BMS-310705 primarily involves the mitochondrial (intrinsic) pathway.[1][8][10] This is evidenced by the mitochondrial release of cytochrome c into the cytosol, followed by the activation of initiator caspase-9 and effector caspase-3.[1][8][10] Studies have shown no significant activation of caspase-8, suggesting the extrinsic apoptotic pathway is not primarily involved.[8][10]

BMS-310705_Signaling_Pathway BMS310705 BMS-310705 Tubulin β-Tubulin Subunit BMS310705->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Induces stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: BMS-310705 Mechanism of Action.

Quantitative Preclinical Data

In Vitro Cytotoxicity

BMS-310705 has demonstrated potent growth-inhibitory activity against human cancer cell lines. A key finding is its efficacy in tumor models resistant to other microtubule-targeting agents like paclitaxel.[3][6][8]

Cell LineCancer TypeIC50 (nM)Notes
KB-31Human Cervix Cancer0.8More potent than Epothilone B (1.2 nM) under similar conditions.[3][6]
OC-2Ovarian Cancer-At 0.05 µM, significantly reduced survival compared to paclitaxel in a platinum/paclitaxel-refractory cell model.[8][10] At 0.1-0.5 µM, reduced cell survival by 85-90%.[1][5]
NSCLC-3Non-Small Cell Lung Cancer-Apoptosis induction observed.[1]
NSCLC-7Non-Small Cell Lung Cancer-Apoptosis induction observed.[1]
In Vivo Pharmacokinetics

Pharmacokinetic studies of BMS-310705 have been conducted in several preclinical species, demonstrating rapid clearance and extensive distribution.[12][13]

SpeciesSystemic Clearance (mL/min/kg)Volume of Distribution (Vss; L/kg)Oral Bioavailability (%)
Mouse1523821
Rat395434
Dog25.74.740

Data from Kamath et al., 2005.[12][13]

BMS-310705 exhibits moderate binding to plasma proteins across mice, rats, dogs, and humans.[12][13] In vitro studies using Caco-2 cells and human liver microsomes suggest that BMS-310705 may be a substrate for both P-glycoprotein (P-gp) and CYP3A4.[12][13]

In Vivo Antitumor Efficacy

BMS-310705 has shown significant in vivo antitumor activity in human tumor xenograft models, where its performance was superior to that of paclitaxel, natural epothilone B, and natural epothilone D.[1][3][6]

Experimental Protocols

The following sections detail the methodologies for key preclinical experiments used to characterize BMS-310705. These protocols are based on standard techniques and published methods for similar compounds.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules. The polymerization is monitored by an increase in light scattering (turbidity).

Tubulin_Polymerization_Workflow cluster_prep Preparation (on ice) cluster_reaction Reaction Setup (in pre-chilled 96-well plate) cluster_measurement Measurement Tubulin Reconstitute Purified Tubulin (e.g., 3-5 mg/mL in buffer) Mix Add Tubulin, Buffer, and BMS-310705/Vehicle to wells Tubulin->Mix Compound Prepare BMS-310705 (serial dilutions) Compound->Mix GTP Prepare GTP Solution (e.g., 10 mM) Initiate Initiate Polymerization (Add GTP) Mix->Initiate Reader Place plate in reader pre-warmed to 37°C Initiate->Reader Measure Measure Absorbance at 340 nm (every minute for ~60 min) Reader->Measure

Figure 2: Workflow for In Vitro Tubulin Polymerization Assay.

Methodology:

  • Reagent Preparation: On ice, reconstitute purified tubulin (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare serial dilutions of BMS-310705 and a 10 mM GTP stock solution.[14]

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution and the desired concentrations of BMS-310705 or vehicle control (e.g., DMSO).

  • Initiation: To initiate polymerization, add GTP to a final concentration of 1 mM.

  • Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes.[14][15] An increase in absorbance indicates microtubule polymerization.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of BMS-310705 that inhibits the growth of a cancer cell line by 50% (IC50). The MTT assay is a common method.

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of BMS-310705 and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., a mixture of isopropanol and DMSO) to dissolve the formazan crystals.[16]

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value by plotting viability against the logarithm of the drug concentration.

Apoptosis Detection by Fluorescence Microscopy

This method visualizes morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips or in imaging-compatible plates. Treat with BMS-310705 for the desired time (e.g., 24 hours).

  • Staining: Fix the cells (e.g., with 4% paraformaldehyde) and permeabilize if necessary. Stain the cell nuclei with a DNA-specific fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.[17]

  • Microscopy: Visualize the stained nuclei using a fluorescence microscope.

  • Analysis: Identify and quantify apoptotic cells based on nuclear morphology. Apoptotic nuclei will appear condensed, fragmented, and more brightly stained compared to the larger, uniformly stained nuclei of healthy cells.[8][17]

Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of key apoptotic enzymes, caspases-3 and -9.

Methodology:

  • Cell Lysis: Treat cells with BMS-310705 to induce apoptosis. Harvest and lyse the cells in a chilled lysis buffer to release intracellular contents.[3][18]

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3 or LEHD-AFC for caspase-9).[3][10]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[3]

  • Measurement: During incubation, active caspases in the lysate cleave the substrate, releasing the fluorophore AFC (7-amino-4-trifluoromethylcoumarin).[1][18] Measure the fluorescence intensity using a fluorometer with excitation at ~400 nm and emission at ~505 nm.[1][3]

  • Data Analysis: The level of fluorescence is directly proportional to the caspase activity in the sample. Results are often expressed as a fold-increase in activity compared to untreated control cells.

Cytochrome c Release Assay (Western Blot)

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Cytochrome_c_Workflow start Treat cells with BMS-310705 harvest Harvest and wash cells start->harvest homogenize Homogenize cells in extraction buffer harvest->homogenize centrifuge1 Centrifuge at low speed (~700 x g) homogenize->centrifuge1 pellet1 Pellet (Nuclei, Debris) centrifuge1->pellet1 supernatant1 Supernatant (Cytosol + Mitochondria) centrifuge1->supernatant1 centrifuge2 Centrifuge at high speed (~10,000 x g) supernatant1->centrifuge2 pellet2 Pellet (Mitochondrial Fraction) centrifuge2->pellet2 supernatant2 Supernatant (Cytosolic Fraction) centrifuge2->supernatant2 western Analyze Cytosolic Fraction by Western Blot supernatant2->western probe Probe with anti-Cytochrome c and loading control antibodies western->probe

Figure 3: Workflow for Cytochrome c Release Assay.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with BMS-310705. Harvest approximately 5 x 10^7 cells by centrifugation and wash with ice-cold PBS.

  • Fractionation: Resuspend the cell pellet in a cytosol extraction buffer. Homogenize the cells using a Dounce homogenizer.

  • Differential Centrifugation:

    • Perform a low-speed centrifugation (~700 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (~10,000 x g for 30 minutes at 4°C) to pellet the mitochondria.

  • Sample Preparation: The resulting supernatant is the cytosolic fraction. Determine the protein concentration of this fraction.

  • Western Blot: Separate the cytosolic proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for cytochrome c. A loading control (e.g., an antibody against a cytosolic protein like GAPDH or β-actin) should also be used to ensure equal protein loading. An increased band intensity for cytochrome c in the cytosolic fraction of treated cells compared to untreated cells indicates its release from the mitochondria.

Human Tumor Xenograft Model

This in vivo model assesses the antitumor efficacy of BMS-310705 in a living organism.

Methodology:

  • Cell Implantation: Implant human tumor cells (e.g., HCT116, A2780) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[5][19]

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Treatment: Randomize the animals into treatment and control groups. Administer BMS-310705 via an appropriate route (intravenous or oral) and schedule.[5][12][13] The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Conclusion

The preclinical data for BMS-310705 characterize it as a potent, water-soluble microtubule-stabilizing agent with significant in vitro and in vivo antitumor activity, including in models of taxane resistance. Its mechanism of action is well-defined, culminating in G2/M cell cycle arrest and apoptosis via the mitochondrial pathway. While its clinical development has been halted, the comprehensive preclinical data available provide valuable insights for researchers in the field of oncology and drug development, particularly for those working on microtubule-targeting agents and epothilone analogs. The methodologies outlined in this document serve as a guide for the evaluation of similar compounds.

References

An In-Depth Technical Guide to BMS-310705 for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown promise in cancer therapy. Developed by Bristol-Myers Squibb in collaboration with the German Research Centre for Biotechnology, BMS-310705 was engineered for increased chemical stability and water solubility, allowing for a cremophore-free formulation.[1][2] Preclinical studies demonstrated its potent cytotoxic activity against a range of human tumor cell lines, including those resistant to paclitaxel.[1][3] The compound induces apoptosis through the mitochondrial pathway and has shown superior anti-tumor activity in vivo compared to paclitaxel and other natural epothilones.[1] Phase I clinical trials were initiated to evaluate its safety and efficacy in patients with advanced solid malignancies.[4] However, there are no currently active clinical trials, suggesting that the clinical development of BMS-310705 has been discontinued.[1] This guide provides a comprehensive overview of the technical data and experimental findings related to BMS-310705.

Core Mechanism of Action

BMS-310705 exerts its anticancer effects by targeting tubulin.[5] Like other epothilones and taxanes, it binds to the β-tubulin subunit of microtubules, stabilizing them and promoting their polymerization.[6] This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[6] A key feature of epothilones, including BMS-310705, is their ability to remain effective in tumor models that have developed resistance to taxanes, often through mechanisms such as the overexpression of P-glycoprotein.[3][6]

Signaling Pathways

The primary signaling pathway activated by BMS-310705 to induce cell death is the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by the observed release of cytochrome c from the mitochondria into the cytoplasm following treatment.[1][7] Cytoplasmic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, activates downstream executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1][7] Studies have confirmed an increase in caspase-9 and caspase-3 activity, with no observed activation of caspase-8, which is characteristic of the extrinsic apoptotic pathway.[7]

BMS_310705_Apoptotic_Pathway cluster_cell Cancer Cell BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules binds to β-tubulin Mito Mitochondrion Microtubules->Mito induces stress CytoC Cytochrome c (released) Mito->CytoC releases Casp9 Caspase-9 (activated) CytoC->Casp9 activates Casp3 Caspase-3 (activated) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes experimental_workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development A In Vitro Screening (Cytotoxicity, IC50) B Mechanism of Action (Tubulin binding, Apoptosis pathway) A->B C In Vitro ADME (Permeability, Metabolism) A->C D In Vivo Efficacy (Xenograft Models) B->D E In Vivo PK/PD (Animal Pharmacokinetics) C->E F Toxicology Studies D->F E->F G Phase I Trials (Safety, MTD, PK) F->G IND Submission H Phase II Trials (Efficacy in specific cancers) G->H I Phase III Trials (Comparison to standard of care) H->I

References

Methodological & Application

BMS-310705 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown significant promise as anticancer drugs.[1][2][3][4][5] Like its parent compound, BMS-310705 exerts its cytotoxic effects by promoting the polymerization of tubulin and stabilizing microtubules, leading to cell cycle arrest and induction of apoptosis.[3] This document provides detailed protocols for key in vitro assays to characterize the activity of BMS-310705, including its effects on tubulin polymerization, cancer cell viability, and the induction of apoptosis.

Data Presentation

The following table summarizes the quantitative data reported for the in vitro activity of BMS-310705.

ParameterCell LineValueReference
Growth Inhibition IC50KB-31 (Human Cervical Cancer)0.8 nM[6]
Cell Survival ReductionOC-2 (Human Ovarian Cancer)85-90% reduction at 0.1-0.5 µM[7]
Apoptosis InductionOC-2 (Human Ovarian Cancer)>25% of cells at 24 h[8]

Signaling Pathway and Mechanism of Action

BMS-310705 targets the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell structure. By binding to β-tubulin, it stabilizes microtubules, disrupting their dynamic instability. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase and subsequently triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3.[7][8][9]

BMS310705_Signaling_Pathway cluster_cell Cancer Cell BMS310705 BMS-310705 Tubulin β-Tubulin BMS310705->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Induces stress on CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mechanism of action of BMS-310705 leading to apoptosis.

Experimental Protocols

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of BMS-310705 on the polymerization of purified tubulin in vitro. The increase in turbidity, measured as absorbance at 340 nm, is proportional to the amount of polymerized microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • BMS-310705

  • DMSO (vehicle control)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • Prepare a stock solution of BMS-310705 in DMSO.

  • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

  • In a pre-chilled 96-well plate, add the desired concentrations of BMS-310705 or DMSO (for the control).

  • Add the tubulin solution to each well.

  • To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Tubulin, GTP, BMS-310705) Plate_Setup Set up 96-well plate on ice Reagent_Prep->Plate_Setup Add_Compound Add BMS-310705/DMSO Plate_Setup->Add_Compound Add_Tubulin Add Tubulin Solution Add_Compound->Add_Tubulin Add_GTP Add GTP to initiate Add_Tubulin->Add_GTP Incubate_Read Incubate at 37°C Read Absorbance at 340 nm Add_GTP->Incubate_Read Data_Analysis Analyze Polymerization Curves Incubate_Read->Data_Analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT)

This colorimetric assay assesses the impact of BMS-310705 on the viability of cancer cells. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11]

Materials:

  • Cancer cell line of interest (e.g., KB-31, OC-2)

  • Complete cell culture medium

  • BMS-310705

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of BMS-310705 in cell culture medium.

  • Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

Caspase-3/7 Activity Assay

This assay quantifies the activity of effector caspases-3 and -7, key mediators of apoptosis, in cells treated with BMS-310705. The assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to produce a luminescent signal.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • BMS-310705

  • DMSO (vehicle control)

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of BMS-310705 or DMSO for the desired time (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a luminometer.

Conclusion

The protocols outlined in this document provide a framework for the in vitro characterization of BMS-310705. These assays are fundamental for determining the compound's mechanism of action, potency, and efficacy in a preclinical setting. The provided data and diagrams offer a comprehensive overview for researchers engaged in the study of microtubule-targeting agents and the development of novel cancer therapeutics.

References

Application Notes and Protocols for BMS-310705 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] Like paclitaxel, BMS-310705 binds to microtubules, disrupting their dynamics, which leads to cell cycle arrest and ultimately, apoptosis.[3] A key advantage of BMS-310705 is its water solubility, allowing for formulations without Cremophor, which can cause hypersensitivity reactions.[2] Preclinical studies have demonstrated its cytotoxic effects against various cancer cell lines, including those resistant to taxanes.[3][4]

These application notes provide an overview of the effective concentration ranges of BMS-310705 in various cancer cell lines and detailed protocols for key in vitro experiments to assess its biological activity.

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

BMS-310705 exerts its anticancer effects by binding to and stabilizing microtubules.[3] This interference with microtubule function disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of programmed cell death (apoptosis).[3] The primary pathway for BMS-310705-induced apoptosis is the mitochondrial-mediated pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.[1]

G BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules G2M G2/M Phase Cell Cycle Arrest Microtubules->G2M Mitochondrion Mitochondrion G2M->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_start Start cluster_treatment Treatment cluster_assays Assays cluster_end Analysis Start Seed Cells Treatment Treat with BMS-310705 (Dose-Response and Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis Western Western Blot (Cytochrome c, Caspases) Treatment->Western Caspase Caspase Activity Assay (Fluorometric) Treatment->Caspase Analysis Data Analysis and Interpretation Viability->Analysis Apoptosis->Analysis Western->Analysis Caspase->Analysis

References

Application Notes and Protocols: BMS-310705 Treatment of OC-2 and NSCLC-3 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents.[1] Like other epothilones, BMS-310705 exerts its cytotoxic effects by promoting the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[2] Preclinical studies have demonstrated its potency against various cancer cell lines, including those resistant to taxanes. This document provides detailed application notes and protocols for the treatment of the OC-2 ovarian cancer and NSCLC-3 non-small cell lung cancer cell lines with BMS-310705.

Data Presentation

The following tables summarize the quantitative effects of BMS-310705 on the OC-2 and NSCLC-3 cell lines based on available preclinical data.

Cell LineTreatment Concentration (µM)EffectReference
OC-20.1 - 0.585-90% reduction in cell survival[1]
OC-20.05Significantly lower survival compared to paclitaxel[3]
OC-2Not SpecifiedTime and dose-dependent induction of apoptosis[1]
OC-2Not SpecifiedIncreased activity of caspase-9 and caspase-3[1][3]
OC-2Not SpecifiedRelease of cytochrome c from mitochondria[1][3]
NSCLC-3Not SpecifiedSimilar apoptotic results to OC-2[1]

Signaling Pathway

BMS-310705, as a microtubule-stabilizing agent, disrupts microtubule dynamics, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.

BMS310705_Pathway BMS-310705 Induced Apoptotic Pathway BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Mitochondrion Mitochondrion Mitotic_Arrest->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: BMS-310705 induced apoptosis signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of BMS-310705 on OC-2 and NSCLC-3 cell lines.

Experimental_Workflow Experimental Workflow for BMS-310705 Treatment cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture_OC2 OC-2 Cell Culture Treatment Treat with BMS-310705 (Varying Concentrations and Timepoints) Culture_OC2->Treatment Culture_NSCLC3 NSCLC-3 Cell Culture Culture_NSCLC3->Treatment Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Caspase Caspase Activity Assay (Caspase-3 & -9) Treatment->Caspase WesternBlot Western Blot (Cytochrome c Release) Treatment->WesternBlot Data_Analysis Quantitative and Qualitative Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Caspase->Data_Analysis WesternBlot->Data_Analysis

Caption: General experimental workflow for BMS-310705 studies.

Experimental Protocols

Cell Culture

OC-2 Ovarian Cancer Cell Line:

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

NSCLC-3 Non-Small Cell Lung Cancer Cell Line:

Note: As "NSCLC-3" may refer to a specific, less common line, a general protocol for NSCLC cell lines is provided.

  • Media: ACL-3 medium or DMEM/F-12 medium supplemented with 10% FBS, L-glutamine, insulin, transferrin, sodium selenite, hydrocortisone, and epidermal growth factor.[1][4]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a range of BMS-310705 concentrations (e.g., 0.01 µM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate, allow them to adhere overnight, and then treat with desired concentrations of BMS-310705 for 24 hours.

  • Cell Collection: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase-3 and Caspase-9 Activity Assay
  • Cell Lysis: After treatment with BMS-310705, lyse the cells according to the manufacturer's protocol of a commercial caspase activity assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: Incubate the cell lysate with the respective caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA) colorimetric substrate.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.

Western Blot for Cytochrome c Release
  • Fractionation: Following BMS-310705 treatment, harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions using a commercial kit.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody against Cytochrome c.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) as loading controls for the respective fractions.

  • Analysis: An increase in the Cytochrome c signal in the cytosolic fraction indicates its release from the mitochondria.

References

BMS-310705: Application Notes and Protocols for Human Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] Like other epothilones and taxanes, BMS-310705 functions as a tubulin-polymerization agent, leading to the stabilization of microtubules, cell cycle arrest, and ultimately, apoptosis.[1][3] Preclinical studies have demonstrated its potent anti-tumor activity in various human tumor xenograft models, including those resistant to taxanes.[1] Notably, BMS-310705 has shown superior efficacy compared to paclitaxel and natural epothilone B in preclinical settings.[1] This document provides detailed application notes and protocols for utilizing BMS-310705 in human tumor xenograft models based on available preclinical data.

Mechanism of Action

BMS-310705 exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules. This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[4][5] The apoptotic cascade initiated by BMS-310705 primarily involves the mitochondrial-mediated pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a caspase cascade, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[6]

BMS-310705 Signaling Pathway BMS-310705 Mechanism of Action BMS310705 BMS-310705 Tubulin β-Tubulin BMS310705->Tubulin Binds to Mitochondrion Mitochondrion BMS310705->Mitochondrion Induces stress leading to Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes G2M G2/M Phase Cell Cycle Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: BMS-310705 signaling pathway.

Experimental Protocols

The following are generalized protocols for establishing and utilizing human tumor xenograft models to evaluate the efficacy of BMS-310705. These protocols are based on standard methodologies for xenograft studies and should be adapted to specific cell lines and experimental goals.

Cell Lines

BMS-310705 has demonstrated activity against a range of human cancer cell lines. The following have been mentioned in the context of its preclinical evaluation:

  • HCT-116: Human colorectal carcinoma

  • SK-OV-3: Human ovarian adenocarcinoma

  • PC-3: Human prostate adenocarcinoma

  • CCRF-CEM: Human T-cell acute lymphoblastic leukemia (taxane-resistant model)

Animal Models
  • Species: Immunocompromised mice (e.g., athymic nude, NOD/SCID)

  • Age: 6-8 weeks

  • Housing: Maintained under sterile conditions in a pathogen-free environment.

Tumor Inoculation
  • Cell Preparation: Culture selected human tumor cells in appropriate media until they reach a logarithmic growth phase.

  • Harvesting: Detach adherent cells using trypsin-EDTA and wash with serum-free media or PBS. Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free media and Matrigel, at the desired concentration.

  • Injection: Subcutaneously inject the cell suspension (typically 0.1-0.2 mL containing 1x10^6 to 1x10^7 cells) into the flank of each mouse.

Tumor Growth Monitoring and Treatment Initiation
  • Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

  • Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into control and treatment groups.

BMS-310705 Administration
  • Formulation: Due to its water solubility, BMS-310705 can be formulated in simple aqueous vehicles (e.g., saline or buffered solutions), which avoids the need for Cremophor EL, a solvent that can cause hypersensitivity reactions.[7]

  • Dosing and Schedule: While specific preclinical dosing for xenograft models is not widely published, pharmacokinetic studies in mice have used intravenous doses of 5 mg/kg and oral doses of 15 mg/kg.[3] Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for each specific xenograft model. Treatment can be administered intravenously or orally, with a schedule that could range from daily to intermittent (e.g., once or twice weekly).

Efficacy Evaluation
  • Tumor Growth Inhibition (TGI): Continue to measure tumor volume throughout the study. TGI is a common metric for assessing anti-tumor efficacy.

  • Body Weight: Monitor and record the body weight of the animals as an indicator of toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors can then be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

BMS-310705_Xenograft_Workflow BMS-310705 Human Tumor Xenograft Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Evaluation CellCulture Cell Culture (e.g., HCT-116, SK-OV-3, PC-3) Harvest Cell Harvest & Preparation CellCulture->Harvest Implantation Subcutaneous Implantation (Immunocompromised Mice) Harvest->Implantation TumorGrowth Tumor Growth Monitoring (Calipers) Implantation->TumorGrowth Randomization Randomization (Tumor Volume ~100-200 mm³) TumorGrowth->Randomization Treatment BMS-310705 Administration (IV or Oral) Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Control->Monitoring Endpoint Study Endpoint & Analysis (Tumor Excision, Weighing) Monitoring->Endpoint

Caption: Experimental workflow for BMS-310705 xenograft studies.

Data Presentation

While specific quantitative data from published preclinical xenograft studies are limited, the following table provides a template for summarizing key findings based on the available information. Researchers should populate this table with their own experimental data.

Xenograft ModelCell LineTreatment GroupDosing Regimen (mg/kg)Administration RouteTumor Growth Inhibition (%)Notes
Colorectal CarcinomaHCT-116BMS-310705TBDIV / OralTBDEfficacy has been reported in this model.
Ovarian AdenocarcinomaSK-OV-3BMS-310705TBDIV / OralTBDEfficacy has been reported in this model.
Prostate AdenocarcinomaPC-3BMS-310705TBDIV / OralTBDEfficacy has been reported in this model.
T-cell ALL (Taxane-Resistant)CCRF-CEMBMS-310705TBDIV / OralTBDEfficacy has been reported in this taxane-resistant model.
Comparative ArmRelevant Cell LinePaclitaxelTBDIVTBDBMS-310705 has shown superior activity.
Comparative ArmRelevant Cell LineEpothilone BTBDIV / OralTBDBMS-310705 has shown superior activity.

TBD: To be determined by the researcher based on dose-ranging studies.

Conclusion

BMS-310705 is a promising epothilone B analog with potent anti-tumor activity in preclinical human tumor xenograft models, including those with resistance to other microtubule-targeting agents. The protocols and information provided in this guide are intended to serve as a starting point for researchers and drug development professionals interested in evaluating the in vivo efficacy of BMS-310705. Careful experimental design, including appropriate selection of tumor models and optimization of dosing regimens, will be critical for obtaining robust and reproducible results.

References

Application Notes and Protocols for BMS-310705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705, also known as 21-Aminoepothilone B, is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] Its structural modifications, particularly the inclusion of an amino group, enhance its chemical stability and water solubility compared to its parent compounds.[1] Like other epothilones, BMS-310705 exerts its cytotoxic effects by promoting the polymerization of tubulin and stabilizing microtubules.[3] This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, primarily through the mitochondrial-mediated pathway.[3][4] These characteristics make BMS-310705 a compound of interest in cancer research, particularly in models of tumors resistant to other microtubule-targeting agents like taxanes.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for BMS-310705, essential for experimental design and execution.

ParameterValueSource(s)
Molecular Weight 522.70 g/mol [5]
Solubility (in DMSO) ≥ 25 mg/mLInferred from in vivo protocols
Typical In Vitro Working Concentration 0.01 - 0.5 µM[1][5]
Concentration for Maximal Apoptosis ~0.05 µM[5]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[5]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of BMS-310705 in dimethyl sulfoxide (DMSO), a common solvent for this compound.

Materials:

  • BMS-310705 powder

  • Anhydrous or molecular biology grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of BMS-310705:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 522.70 g/mol x 1000 mg/g = 5.227 mg

  • Weighing BMS-310705:

    • Carefully weigh out approximately 5.23 mg of BMS-310705 powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the BMS-310705 powder.

  • Ensuring Complete Dissolution:

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[5]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the serial dilution of the 10 mM stock solution to prepare working solutions for cell-based assays.

Materials:

  • 10 mM BMS-310705 stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Procedure:

  • Intermediate Dilution (e.g., to 100 µM):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of cell culture medium. This results in a 100 µM intermediate solution.

  • Final Working Dilutions:

    • Prepare the final working concentrations by further diluting the 100 µM intermediate solution in cell culture medium. For example, to prepare a 0.1 µM (100 nM) working solution, add 1 µL of the 100 µM intermediate solution to 999 µL of cell culture medium.

    • Adjust the dilution factors to achieve the desired final concentrations within the experimental range (e.g., 0.01 µM to 0.5 µM).

  • Vehicle Control:

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of BMS-310705 used in the experiment to account for any solvent effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of BMS-310705 and a typical experimental workflow for its evaluation.

BMS310705_Pathway cluster_cell Cancer Cell BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage ICAD_Cleavage ICAD Cleavage Caspase3->ICAD_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis CAD_Activation CAD Activation ICAD_Cleavage->CAD_Activation DNA_Fragmentation DNA Fragmentation CAD_Activation->DNA_Fragmentation DNA_Fragmentation->Apoptosis

Caption: BMS-310705 signaling pathway leading to apoptosis.

Experimental_Workflow start Start prepare_stock Prepare 10 mM BMS-310705 Stock in DMSO start->prepare_stock treatment Treat Cells with Working Solutions (0.01 - 0.5 µM) prepare_stock->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment incubation Incubate for Desired Time (e.g., 24-72h) treatment->incubation apoptosis_assay Perform Apoptosis Assay (e.g., Caspase Activity, Annexin V) incubation->apoptosis_assay data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating BMS-310705.

References

Application Notes and Protocols: BMS-310705 Caco-2 Cell Permeability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a robust in vitro model widely utilized in the pharmaceutical industry to predict the intestinal absorption of drug candidates. This assay employs the human colorectal adenocarcinoma cell line, Caco-2, which, when cultured on semi-permeable membranes, differentiates into a monolayer of polarized enterocytes that mimic the epithelial barrier of the small intestine. These cells form tight junctions and express various transporters and enzymes, making them a valuable tool for assessing both passive diffusion and active transport mechanisms, including the identification of substrates for efflux transporters like P-glycoprotein (P-gp).

BMS-310705, a semi-synthetic analog of epothilone B, is a microtubule-stabilizing agent that has been investigated for its anti-tumor activity. As with any orally administered drug candidate, understanding its intestinal permeability is crucial for predicting its oral bioavailability. Studies have suggested that BMS-310705 may be a substrate for P-glycoprotein, an efflux pump that can limit the intestinal absorption of drugs. Therefore, a bidirectional Caco-2 permeability assay is essential to fully characterize its transport properties.

These application notes provide a detailed protocol for conducting a Caco-2 cell permeability assay for BMS-310705, including data interpretation and quality control measures.

Data Presentation

The primary outputs of the Caco-2 permeability assay are the apparent permeability coefficient (Papp) and the efflux ratio (ER). The Papp value quantifies the rate at which a compound crosses the Caco-2 cell monolayer, while the efflux ratio indicates whether the compound is a substrate of efflux transporters.

Table 1: Apparent Permeability (Papp) and Efflux Ratio of BMS-310705 and Control Compounds

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER) [Papp(B→A)/Papp(A→B)]Permeability ClassificationP-gp Substrate
BMS-310705 Data not publicly availableData not publicly availableData not publicly available-Likely
Atenolol (Low Permeability Control)< 1.0< 1.0~1.0LowNo
Propranolol (High Permeability Control)> 10.0> 10.0~1.0HighNo
Digoxin (P-gp Substrate Control)< 1.0> 2.0> 2.0LowYes

Note: While it has been reported that the permeability of BMS-310705 was evaluated in Caco-2 cells and it is suggested to be a P-glycoprotein substrate, the specific quantitative Papp and efflux ratio values are not publicly available. The table provides expected values for standard control compounds to demonstrate a typical assay outcome.

Experimental Protocols

This section details the methodology for performing a bidirectional Caco-2 permeability assay for BMS-310705.

Materials and Reagents
  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES

  • Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • BMS-310705

  • Atenolol, Propranolol, Digoxin (or other suitable P-gp substrate)

  • Lucifer Yellow

  • Bovine Serum Albumin (BSA)

  • Analytical standards for LC-MS/MS analysis

  • Acetonitrile, Formic Acid (LC-MS grade)

Caco-2 Cell Culture and Monolayer Formation
  • Cell Culture: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂. Passage the cells every 3-4 days when they reach 80-90% confluency.

  • Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values > 200 Ω·cm² are typically considered suitable for permeability studies. Additionally, perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions. The Papp of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.

Bidirectional Transport Assay
  • Preparation of Dosing Solutions: Prepare a stock solution of BMS-310705 in DMSO. Further dilute the stock solution in transport buffer (HBSS with 25 mM HEPES, pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 1%. Due to the hydrophobic nature of epothilones, it is recommended to include 1% BSA in the basolateral (receiver) compartment to improve solubility and prevent non-specific binding. Prepare dosing solutions for the control compounds in the same manner.

  • Apical to Basolateral (A→B) Transport:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

    • Add 0.4 mL of the BMS-310705 dosing solution to the apical (donor) compartment.

    • Add 1.2 mL of transport buffer (containing 1% BSA) to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C on an orbital shaker (50 rpm) for the desired time points (e.g., 30, 60, 90, 120 minutes).

    • At each time point, collect a sample (e.g., 200 µL) from the basolateral compartment and replace it with an equal volume of fresh transport buffer.

    • At the end of the experiment, collect samples from the apical compartment.

  • Basolateral to Apical (B→A) Transport:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

    • Add 1.2 mL of the BMS-310705 dosing solution to the basolateral (donor) compartment.

    • Add 0.4 mL of transport buffer to the apical (receiver) compartment.

    • Follow the same incubation and sampling procedure as for the A→B transport.

  • Sample Analysis: Analyze the concentration of BMS-310705 and control compounds in the collected samples using a validated LC-MS/MS method.

Data Analysis
  • Calculate the Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (µmol/s), determined from the slope of the cumulative amount of compound in the receiver compartment versus time.

    • A is the surface area of the Transwell® membrane (cm²).

    • C₀ is the initial concentration of the compound in the donor compartment (µmol/mL).

  • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is generally considered indicative of active efflux.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the bidirectional Caco-2 cell permeability assay.

Caco2_Workflow cluster_prep Preparation cluster_transport Transport Experiment cluster_AB A to B Transport cluster_BA B to A Transport cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (21-25 days) Monolayer_Integrity Monolayer Integrity Check (TEER & Lucifer Yellow) Caco2_Culture->Monolayer_Integrity Add_Apical Add Compound to Apical Side Monolayer_Integrity->Add_Apical Add_Basolateral Add Compound to Basolateral Side Monolayer_Integrity->Add_Basolateral Dosing_Solution Prepare Dosing Solutions (BMS-310705 & Controls) Dosing_Solution->Add_Apical Dosing_Solution->Add_Basolateral Sample_Basolateral Sample from Basolateral Side Add_Apical->Sample_Basolateral LCMS_Analysis LC-MS/MS Analysis Sample_Basolateral->LCMS_Analysis Sample_Apical Sample from Apical Side Add_Basolateral->Sample_Apical Sample_Apical->LCMS_Analysis Data_Calculation Calculate Papp & Efflux Ratio LCMS_Analysis->Data_Calculation

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

Application Notes and Protocols for a Cremophor-Free Formulation of BMS-310705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of a Cremophor-free parenteral formulation of BMS-310705, a water-soluble, semi-synthetic analog of the microtubule-stabilizing agent epothilone B.[1][2][3] The enhanced water solubility of BMS-310705 allows for the avoidance of Cremophor EL, a solubilizing agent associated with hypersensitivity reactions.[3][4][5]

Introduction to BMS-310705

BMS-310705 is a promising anticancer agent that, like paclitaxel, exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][6] A key structural feature of BMS-310705 is an amino group on the methylthiazole ring, which contributes to its increased water solubility and chemical stability.[1] Preclinical studies have demonstrated its potent antitumor activity in various cancer models.[1] While its clinical development appears to have been discontinued, the compound remains a valuable tool for cancer research.[1]

Table 1: Physicochemical and Pharmacokinetic Properties of BMS-310705

PropertyValueSpeciesReference
Molecular Weight 522.70 g/mol N/A[7]
Molecular Formula C27H42N2O6SN/A[7]
CAS Number 280578-49-6N/A[7]
Systemic Clearance 152 mL/min/kgMouse[8]
39 mL/min/kgRat[8]
25.7 mL/min/kgDog[8]
Volume of Distribution (Vss) 38 L/kgMouse[8]
54 L/kgRat[8]
4.7 L/kgDog[8]
Oral Bioavailability (in pH buffered formulation) 21%Mouse[8]
34%Rat[8]
40%Dog[8]
Plasma Protein Binding ModerateMouse, Rat, Dog, Human[8]

Signaling Pathway of BMS-310705

BMS-310705 functions as a microtubule-stabilizing agent, which disrupts the normal dynamics of microtubule polymerization and depolymerization. This leads to the arrest of the cell cycle at the G2/M phase and subsequently induces apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases 9 and 3.[1][6]

BMS310705_Pathway Signaling Pathway of BMS-310705 BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

BMS-310705 induced apoptosis pathway.

Cremophore-Free Formulation of BMS-310705

Due to its water-soluble nature, BMS-310705 can be formulated for parenteral administration without the need for Cremophor EL. A potential starting point for a research-grade formulation is a co-solvent system.

Table 2: Example of a Cremophore-Free Formulation for BMS-310705

ComponentPercentage (v/v)Purpose
Dimethyl sulfoxide (DMSO)10%Co-solvent
Polyethylene glycol 300 (PEG300)40%Co-solvent
Polysorbate 80 (Tween-80)5%Surfactant/Wetting agent
Saline (0.9% NaCl)45%Vehicle

This formulation is a suggested starting point for research purposes and may require optimization based on the desired concentration and stability requirements.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of a Cremophore-free BMS-310705 formulation.

Formulation Preparation Workflow

Formulation_Workflow Formulation Preparation Workflow start Start dissolve_bms Dissolve BMS-310705 in DMSO start->dissolve_bms add_peg Add PEG300 and mix dissolve_bms->add_peg add_tween Add Tween-80 and mix add_peg->add_tween add_saline Add Saline to final volume and mix add_tween->add_saline filter Sterile filter (0.22 µm) add_saline->filter end End filter->end

Workflow for preparing the BMS-310705 formulation.

Protocol 4.1.1: Preparation of BMS-310705 Formulation (1 mg/mL)

  • Weigh the required amount of BMS-310705.

  • In a sterile container, dissolve the BMS-310705 in the specified volume of DMSO.

  • Add the specified volume of PEG300 to the solution and mix thoroughly.

  • Add the specified volume of Tween-80 and mix until a clear solution is obtained.

  • Slowly add saline to reach the final desired volume and mix gently.

  • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Characterization of the Formulation

Protocol 4.2.1.1: Equilibrium Solubility Determination

This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System-based classification.

  • Prepare buffer solutions at pH 1.2, 4.5, and 6.8.

  • Add an excess amount of BMS-310705 to each buffer solution in separate vials.

  • Shake the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Analyze the concentration of BMS-310705 in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Perform the experiment in triplicate for each pH condition.

For a parenteral solution, the absence of particulate matter is critical.

Protocol 4.2.2.1: Sub-visible Particle Analysis

This protocol adheres to the general principles of USP <788>.

  • Use a light obscuration particle counter.

  • Calibrate the instrument using NIST-traceable particle size standards.

  • Carefully transfer the BMS-310705 formulation into the sample cell of the particle counter.

  • Measure the number of particles at ≥10 µm and ≥25 µm.

  • The formulation should meet the USP criteria for injectable solutions (e.g., not more than 6000 particles ≥10 µm per container and not more than 600 particles ≥25 µm per container).

Protocol 4.2.3.1: Dialysis Method for In Vitro Release

This method is suitable for assessing the release of the drug from the formulation.

  • Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the passage of BMS-310705 but retains the formulation excipients if necessary.

  • Fill a dialysis bag with a known volume and concentration of the BMS-310705 formulation.

  • Place the dialysis bag in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Maintain the temperature at 37°C and stir the release medium at a constant speed.

  • At predetermined time intervals, withdraw samples from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of BMS-310705 in the collected samples using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time.

In Vivo Pharmacokinetic Study Workflow

PK_Study_Workflow In Vivo Pharmacokinetic Study Workflow start Start animal_acclimatization Animal Acclimatization start->animal_acclimatization dose_administration Dose Administration (IV) animal_acclimatization->dose_administration blood_sampling Blood Sampling at Predetermined Time Points dose_administration->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_analysis LC-MS/MS Analysis of BMS-310705 plasma_separation->sample_analysis pk_analysis Pharmacokinetic Parameter Calculation sample_analysis->pk_analysis end End pk_analysis->end

Workflow for a typical in vivo pharmacokinetic study.

Protocol 4.3.1: Animal Pharmacokinetic Study

This protocol provides a general framework for a preliminary pharmacokinetic study in rodents. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

  • Animal Model: Use an appropriate rodent model (e.g., male Sprague-Dawley rats).

  • Acclimatization: Allow the animals to acclimatize to the housing conditions for at least one week before the study.

  • Dose Administration: Administer the Cremophor-free BMS-310705 formulation intravenously (e.g., via tail vein injection) at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., from the jugular vein or retro-orbital sinus) at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of BMS-310705 in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC), using appropriate software.

Table 3: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUC(0-t)Area under the plasma concentration-time curve from time zero to the last measurable concentration
AUC(0-inf)Area under the plasma concentration-time curve from time zero to infinity
Elimination half-life
CLClearance
VdVolume of distribution

Conclusion

The development of a Cremophor-free formulation of BMS-310705 is a viable approach to leverage its inherent water solubility and potent anticancer activity for preclinical research. The provided application notes and protocols offer a structured framework for the preparation, characterization, and in vivo evaluation of such a formulation. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating further investigation into the therapeutic potential of BMS-310705.

References

Troubleshooting & Optimization

BMS 310705 dose-limiting toxicities in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-310705. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is BMS-310705 and what is its mechanism of action?

A1: BMS-310705 is a water-soluble, semi-synthetic analog of epothilone B.[1][2][3] Its primary mechanism of action is the stabilization of microtubules, similar to taxanes.[4] This interference with microtubule dynamics leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death) through the mitochondrial pathway.[3][5]

Q2: What are the known dose-limiting toxicities (DLTs) of BMS-310705 in clinical research?

A2: The most commonly reported dose-limiting toxicity for BMS-310705 in Phase I clinical trials is diarrhea.[1][2][6] Other significant non-hematological toxicities include neurotoxicity (primarily paraesthesia), asthenia (weakness), and myalgia (muscle pain).[1] Myelosuppression, particularly neutropenia, has also been reported as a dose-limiting toxicity in some contexts.[7]

Q3: What were the recommended doses of BMS-310705 in Phase I clinical trials?

A3: In a Phase I study with a weekly dosing schedule, the recommended doses were 15 mg/m² for a schedule of administration on days 1, 8, and 15 every 4 weeks, and 20 mg/m² for a schedule of administration on days 1 and 8 every 3 weeks.[1]

Q4: How does the water solubility of BMS-310705 affect its formulation and administration?

A4: The improved water solubility of BMS-310705 allows for a cremophore-free formulation. This is advantageous as it eliminates the need for pre-medication to prevent hypersensitivity reactions that are often associated with cremophore-based solvents used for other microtubule-targeting agents like paclitaxel.[1]

Troubleshooting Guides

Managing and Grading Diarrhea in Preclinical Studies

Q: We are observing significant diarrhea in our animal models treated with BMS-310705. How should we manage and grade this toxicity?

A: Diarrhea is a known and significant dose-limiting toxicity of BMS-310705. Proper management and consistent grading are crucial for interpreting your experimental results.

Experimental Protocol for Assessing Diarrhea:

  • Animal Model: Use a standard rodent model (e.g., mice or rats) relevant to your cancer model.

  • Dosing and Monitoring: Administer BMS-310705 at various dose levels. Observe the animals at least twice daily for the onset, duration, and severity of diarrhea.

  • Fecal Consistency Scoring: Use a standardized scoring system to grade fecal consistency. A common system is:

    • 0 = Normal, well-formed pellets

    • 1 = Soft, but still formed pellets

    • 2 = Very soft, unformed stools

    • 3 = Watery diarrhea

  • Body Weight: Monitor and record the body weight of each animal daily. Significant weight loss can be an indicator of severe diarrhea and dehydration.

  • Hydration Status: Assess for signs of dehydration, such as sunken eyes, skin tenting, and reduced activity.

  • Grading: Utilize the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) as a framework for grading the severity of diarrhea in your preclinical model.

Troubleshooting Workflow for Diarrhea:

G observe_diarrhea Diarrhea Observed assess_severity Assess Severity (Fecal Score, Weight Loss, Dehydration) observe_diarrhea->assess_severity grade_diarrhea Grade Diarrhea (e.g., using CTCAE framework) assess_severity->grade_diarrhea mild_diarrhea Mild (Grade 1) grade_diarrhea->mild_diarrhea Low Severity moderate_diarrhea Moderate (Grade 2) grade_diarrhea->moderate_diarrhea Intermediate Severity severe_diarrhea Severe (Grade 3-4) grade_diarrhea->severe_diarrhea High Severity continue_monitoring Continue Monitoring mild_diarrhea->continue_monitoring supportive_care Provide Supportive Care (e.g., hydration) moderate_diarrhea->supportive_care dose_reduction Consider Dose Reduction severe_diarrhea->dose_reduction euthanasia Consider Humane Euthanasia severe_diarrhea->euthanasia If animal is moribund supportive_care->continue_monitoring dose_reduction->supportive_care

Caption: Troubleshooting workflow for managing diarrhea in preclinical studies.

Identifying and Characterizing Neurotoxicity

Q: Our in vivo experiments with BMS-310705 are showing signs of neurotoxicity in the animals. What are the best methods to assess this?

A: Neurotoxicity, particularly peripheral neuropathy, is a reported side effect of BMS-310705. A multi-faceted approach is recommended for its assessment in preclinical models.

Experimental Protocols for Assessing Neurotoxicity:

  • Behavioral Testing:

    • Tail-flick test: Measures response to a thermal stimulus to assess for thermal hyperalgesia or hypoalgesia.

    • Von Frey test: Uses calibrated filaments to apply pressure to the paw to determine mechanical allodynia.

    • Rotarod test: Assesses motor coordination and balance.

  • Nerve Conduction Studies (NCS):

    • Anesthetize the animal and place stimulating and recording electrodes along a peripheral nerve (e.g., sciatic or tail nerve).

    • Deliver a small electrical stimulus and record the nerve conduction velocity and amplitude of the response. A decrease in these parameters can indicate nerve damage.

  • Histopathology:

    • At the end of the study, collect nerve tissue (e.g., sciatic nerve, dorsal root ganglia) and spinal cord sections.

    • Process the tissues for histological examination (e.g., H&E staining, toluidine blue for myelination) to look for signs of nerve damage, such as axonal degeneration or demyelination.

Logical Relationship for Neurotoxicity Assessment:

G bms310705 BMS-310705 Administration behavioral_changes Observe Behavioral Changes (e.g., gait, sensitivity) bms310705->behavioral_changes functional_assessment Functional Assessment behavioral_changes->functional_assessment structural_assessment Structural Assessment behavioral_changes->structural_assessment ncs Nerve Conduction Studies (NCS) functional_assessment->ncs histopathology Histopathology of Nerve Tissue structural_assessment->histopathology neurotoxicity_confirmed Neurotoxicity Confirmed ncs->neurotoxicity_confirmed histopathology->neurotoxicity_confirmed

Caption: Logical workflow for the assessment of neurotoxicity.

Data Presentation

Table 1: Dose-Limiting Toxicities of BMS-310705 in Phase I Clinical Trials

ToxicityGrade 3/4 IncidenceNotes
Diarrhea DLTThe most frequently reported dose-limiting toxicity.[1][2][6]
Neutropenia DLTAlso reported as a dose-limiting toxicity.[7]
Neurotoxicity -Primarily manifested as paraesthesia (tingling or numbness).[1]
Asthenia -Generalized weakness and lack of energy.[1]
Myalgia -Muscle pain.[1]
Vomiting -Reported as a non-dose-limiting toxicity.[7]
Hyponatremia -Low sodium levels in the blood.
Thrombocytopenia -Low platelet count.

Signaling Pathway

BMS-310705 Induced Apoptosis Pathway

BMS-310705 stabilizes microtubules, leading to mitotic arrest. This arrest triggers a signaling cascade that culminates in apoptosis, primarily through the mitochondrial (intrinsic) pathway. This involves the release of cytochrome c from the mitochondria, which then activates caspase-9 and the executioner caspase-3.

G bms310705 BMS-310705 microtubules Microtubule Stabilization bms310705->microtubules mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest mitochondria Mitochondria mitotic_arrest->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of BMS-310705-induced apoptosis.

References

Technical Support Center: Managing In Vivo Neurotoxicity of BMS-310705

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the epothilone B analog, BMS-310705. The focus is on anticipating and managing potential neurotoxic effects during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is BMS-310705 and what is its mechanism of action?

A1: BMS-310705 is a water-soluble, semi-synthetic analog of epothilone B.[1] Like other epothilones, its primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3] This action is similar to taxanes, but epothilones can be effective in taxane-resistant tumor models.[2]

Q2: Is neurotoxicity an expected side effect of BMS-310705 in vivo?

A2: Yes, neurotoxicity is a potential side effect. Clinical trials with BMS-310705 reported neurotoxicity, primarily presenting as paraesthesia (numbness or tingling), asthenia (weakness), and myalgia (muscle pain), as a frequent non-hematological toxicity.[1] However, it's noteworthy that in these trials, diarrhea and myelosuppression were the dose-limiting toxicities, unlike some other epothilones where neurotoxicity is the primary dose-limiting factor.[2]

Q3: What type of neurotoxicity is most likely to be observed?

A3: Based on the clinical data and the known effects of the epothilone class, peripheral neuropathy is the most anticipated form of neurotoxicity.[1][4] This is characterized by damage to the peripheral nerves and can manifest as sensory and motor deficits.

Q4: At what dose levels should I start to monitor for neurotoxicity in my animal models?

A4: There is limited public preclinical data on the specific dose-response of BMS-310705 for neurotoxicity in animal models. However, a study on its parent compound, epothilone B, in rats showed dose-dependent neurotoxic effects in the range of 0.25-1.5 mg/kg administered intravenously weekly for four weeks.[4] It is advisable to start with a dose-finding study and include comprehensive neurotoxicity assessments at all dose levels.

Q5: How can I proactively manage potential neurotoxicity in my studies?

A5: Proactive management involves careful dose selection, regular monitoring of animal well-being, and the implementation of a battery of functional and morphological assessments. Consider including control groups treated with vehicle and a positive control compound known to induce neuropathy (e.g., paclitaxel or vincristine) to validate your assessment methods.

Troubleshooting Guides

Issue 1: Observing Signs of Limb Weakness or Abnormal Gait in Treated Animals

Possible Cause: This could be an early indicator of motor neuropathy, a potential neurotoxic effect of BMS-310705.

Troubleshooting Steps:

  • Systematic Behavioral Assessment:

    • Observation: Carefully observe the animals in their home cage and in an open field for signs of ataxia, foot drop, or altered posture.

    • Quantitative Motor Coordination Tests: Employ standardized tests like the Rota-rod to quantitatively assess motor coordination and balance. A decrease in the time spent on the rotating rod indicates motor impairment.

    • Gait Analysis: If available, use a gait analysis system to measure parameters like stride length, stance width, and paw pressure, which can reveal subtle motor deficits.

  • Dose Adjustment:

    • If significant motor deficits are observed, consider reducing the dose of BMS-310705 in subsequent cohorts to determine a maximum tolerated dose for your specific experimental endpoint.

  • Histopathological Confirmation:

    • At the end of the study, collect the sciatic nerves and lumbar spinal cord for histopathological analysis. Look for signs of axonal degeneration or demyelination in motor nerve fibers.

Issue 2: Animals Exhibiting Increased Sensitivity to Touch or Temperature

Possible Cause: This may indicate sensory neuropathy, specifically tactile allodynia (pain from a non-painful stimulus) or thermal hyperalgesia (exaggerated response to a painful stimulus).

Troubleshooting Steps:

  • Sensory Testing:

    • Mechanical Allodynia: Use the von Frey filament test to assess the paw withdrawal threshold to a mechanical stimulus. A lower threshold in the treated group compared to the control group suggests mechanical allodynia.

    • Thermal Hyperalgesia/Allodynia: The Hargreaves test (radiant heat) or the cold plate test can be used to measure the latency to paw withdrawal from a thermal stimulus. A shorter latency indicates thermal hypersensitivity. The acetone test can be used to assess cold allodynia.

  • Dose-Response Evaluation:

    • Titrate the dose of BMS-310705 to find a level that minimizes sensory neuropathy while still achieving the desired therapeutic effect.

  • Nerve Conduction Studies:

    • Perform electrophysiological assessments to measure nerve conduction velocity (NCV) and action potential amplitudes in sensory nerves. A reduction in these parameters can confirm a functional deficit.

  • Morphological Analysis:

    • Examine the dorsal root ganglia (DRG) and the skin for changes in nerve fiber density and morphology.

Quantitative Data Summary

The following tables summarize key parameters from a preclinical study on the related compound, epothilone B, in rats, which can serve as a reference for designing studies with BMS-310705.

Table 1: In Vivo Neurotoxicity Assessment of Epothilone B in Rats [4]

Assessment MethodParameter MeasuredDose Range (mg/kg, IV weekly x 4 weeks)Observed Effect
Behavioral Mechanical Withdrawal Threshold (von Frey)0.25 - 1.5Dose-dependent decrease
Thermal Withdrawal Latency (Hargreaves)0.25 - 1.5Dose-dependent decrease
Electrophysiological Sensory Nerve Conduction Velocity (NCV)0.25 - 1.5Dose-dependent reduction
Motor Nerve Conduction Velocity (NCV)0.25 - 1.5Dose-dependent reduction
Histopathological Sciatic Nerve Axon Density0.25 - 1.5Dose-dependent reduction
Sciatic Nerve Myelin Thickness0.25 - 1.5Dose-dependent reduction

Experimental Protocols

Protocol 1: Assessment of Mechanical Allodynia using von Frey Filaments

Objective: To measure the mechanical sensitivity of the hind paws.

Materials:

  • Set of calibrated von Frey filaments (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 10, 15 g)

  • Elevated wire mesh platform

  • Animal enclosures for acclimation

Methodology:

  • Acclimate the animals to the testing environment by placing them in individual compartments on the wire mesh platform for at least 15-20 minutes before testing.

  • Begin with a filament in the middle of the force range (e.g., 2 g) and apply it to the plantar surface of the hind paw until it bends.

  • Hold the filament in place for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

  • Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate formula.

Protocol 2: Electrophysiological Assessment of Nerve Conduction Velocity (NCV)

Objective: To measure the speed of electrical impulse propagation along a nerve.

Materials:

  • Electrophysiology recording system with stimulating and recording electrodes

  • Anesthetic (e.g., isoflurane)

  • Heating pad to maintain body temperature

Methodology:

  • Anesthetize the animal and maintain its body temperature at 37°C.

  • For sciatic nerve motor NCV, place the stimulating electrodes at two points along the nerve (e.g., at the sciatic notch and the ankle).

  • Place the recording electrodes on a muscle innervated by the sciatic nerve (e.g., the gastrocnemius).

  • Deliver a supramaximal electrical stimulus at both stimulation points and record the latency of the muscle compound action potential (CMAP).

  • Measure the distance between the two stimulation points.

  • Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

  • A similar procedure can be followed for sensory NCV, stimulating distally and recording proximally along the nerve.

Protocol 3: Histopathological Analysis of the Sciatic Nerve

Objective: To assess morphological changes in the sciatic nerve.

Materials:

  • Fixative (e.g., 4% paraformaldehyde or glutaraldehyde solution)

  • Microtome

  • Stains (e.g., hematoxylin and eosin (H&E), toluidine blue, or specific antibodies for immunohistochemistry)

  • Microscope

Methodology:

  • At the end of the study, perfuse the animal with saline followed by the fixative.

  • Carefully dissect the sciatic nerves and post-fix them in the same fixative overnight.

  • Process the nerves for paraffin or plastic embedding.

  • Cut thin sections (e.g., 1-5 µm) of the nerve.

  • Stain the sections with H&E for general morphology or toluidine blue for myelin sheath visualization. Immunohistochemistry can be used to label specific axonal or Schwann cell markers.

  • Examine the sections under a microscope for signs of axonal degeneration, demyelination, and changes in nerve fiber density.

Visualizations

cluster_0 Mechanism of BMS-310705 Neurotoxicity BMS-310705 BMS-310705 Microtubule Stabilization Microtubule Stabilization BMS-310705->Microtubule Stabilization Binds to Tubulin Disruption of Axonal Transport Disruption of Axonal Transport Microtubule Stabilization->Disruption of Axonal Transport Mitochondrial Dysfunction Mitochondrial Dysfunction Disruption of Axonal Transport->Mitochondrial Dysfunction Axonal Degeneration Axonal Degeneration Mitochondrial Dysfunction->Axonal Degeneration Peripheral Neuropathy Peripheral Neuropathy Axonal Degeneration->Peripheral Neuropathy

Caption: Signaling pathway of BMS-310705-induced neurotoxicity.

cluster_1 Experimental Workflow for In Vivo Neurotoxicity Assessment Animal Dosing Animal Dosing Behavioral Assessment Behavioral Assessment Animal Dosing->Behavioral Assessment Electrophysiology Electrophysiology Behavioral Assessment->Electrophysiology Tissue Collection Tissue Collection Electrophysiology->Tissue Collection Histopathology Histopathology Tissue Collection->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis

Caption: Workflow for assessing BMS-310705 neurotoxicity.

cluster_2 Troubleshooting Logic for Observed Neurotoxicity start Signs of Neurotoxicity Observed? assess_type Characterize Phenotype (Motor vs. Sensory) start->assess_type Yes mitigation Implement Mitigation Strategy (Dose/Schedule Adjustment) start->mitigation No (Continue Monitoring) dose_response Conduct Dose-Response Study assess_type->dose_response mechanism Investigate Mechanism (Histopathology, Biomarkers) dose_response->mechanism mechanism->mitigation

Caption: Logical flow for troubleshooting neurotoxicity.

References

Technical Support Center: BMS-310705 In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with BMS-310705 in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: Isn't BMS-310705 supposed to be water-soluble? Why am I seeing precipitation?

A1: While BMS-310705 is a water-soluble analog of epothilone B, its solubility is not infinite and can be influenced by several factors in your experimental setup.[1][2][3] Precipitation, or "crashing out," can still occur if the concentration of BMS-310705 exceeds its solubility limit in your specific buffer or cell culture medium. This can be due to high concentrations, the presence of salts, proteins in serum, or shifts in pH and temperature.

Q2: What is the maximum concentration of BMS-310705 I can use in my cell culture experiments?

A2: The maximum soluble concentration can vary depending on your specific cell culture medium and experimental conditions. In published studies, BMS-310705 has been used at concentrations typically ranging from 0.01 µM to 0.5 µM for inducing apoptosis in cell lines like OC-2.[3][4][5] It is crucial to determine the empirical solubility limit in your own system before conducting extensive experiments. A recommended protocol for determining the maximum soluble concentration is provided below.

Q3: What is the best solvent to prepare a stock solution of BMS-310705?

A3: For initial stock solutions, using an organic solvent like dimethyl sulfoxide (DMSO) is a common practice to ensure the compound is fully dissolved at a high concentration. Subsequently, this stock solution can be diluted into your aqueous experimental medium.

Q4: How can I minimize the final DMSO concentration in my experiments?

A4: It is best to keep the final DMSO concentration in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cellular toxicity. This can be achieved by preparing a high-concentration initial stock solution in DMSO, allowing for a large dilution factor when preparing your final working concentrations.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of BMS-310705 in the media surpasses its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
pH of the Medium The pH of your buffer or medium may not be optimal for BMS-310705 solubility.Ensure your medium is properly buffered and at the correct physiological pH.
Issue 2: Precipitation Over Time in the Incubator
Potential Cause Explanation Recommended Solution
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including BMS-310705, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Interaction with Media Components BMS-310705 may interact with salts, proteins, or other components in the media over time, leading to precipitation.Test the compound's stability in your specific cell culture medium over the intended duration of your experiment.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of BMS-310705 in Cell Culture Medium

Objective: To empirically determine the highest concentration of BMS-310705 that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • BMS-310705

  • 100% DMSO

  • Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C, 5% CO2

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve BMS-310705 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.

  • Prepare Serial Dilutions:

    • Pre-warm your cell culture medium to 37°C.

    • In a series of sterile microcentrifuge tubes or a 96-well plate, prepare a range of BMS-310705 concentrations by diluting the stock solution into the pre-warmed medium. It is recommended to perform a 2-fold serial dilution. For example, to test a range from 100 µM down to ~0.1 µM, you would first make an intermediate dilution of your 10 mM stock in media to get 100 µM, and then serially dilute from there. Ensure the final DMSO concentration is consistent across all dilutions and your experimental controls.

  • Incubation and Observation:

    • Incubate the dilutions at 37°C and 5% CO2.

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).

    • For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.

  • Determination of Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.

Data Presentation

Table 1: In Vitro Concentrations of BMS-310705 from Published Studies
Cell LineConcentration RangeOutcome Measured
OC-2 (Ovarian Cancer)0.01 µM - 0.5 µMApoptosis Induction
OC-2 (Ovarian Cancer)0.1 µM - 0.5 µMReduced Cell Survival by 85-90%
NSCLC-3 and NSCLC-7 (Non-Small Cell Lung Cancer)Not specified, but similar results to OC-2Apoptosis Induction

This table summarizes concentrations used in select studies and should be used as a guideline. The optimal concentration for your experiments should be determined empirically.

Visualizations

BMS-310705 Mechanism of Action

BMS-310705, like other epothilones, functions as a microtubule-stabilizing agent. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, primarily through the mitochondrial-mediated pathway.

BMS_310705_Pathway BMS BMS-310705 Tubulin β-Tubulin BMS->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes G2M G2/M Phase Arrest Microtubules->G2M Mito Mitochondrial Pathway G2M->Mito Triggers CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of BMS-310705 inducing apoptosis.

Experimental Workflow for Solubility Determination

The following workflow outlines the steps to determine the maximum soluble concentration of BMS-310705 in your in vitro system.

Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution Series cluster_observation Observation cluster_analysis Analysis Stock Prepare High-Concentration Stock in DMSO (e.g., 10 mM) SerialDilute Perform Serial Dilutions in Pre-warmed Medium Stock->SerialDilute Media Pre-warm Cell Culture Medium to 37°C Media->SerialDilute Incubate Incubate at 37°C, 5% CO2 SerialDilute->Incubate Inspect Visually and Microscopically Inspect for Precipitation (0, 1, 4, 24 hours) Incubate->Inspect Determine Determine Highest Concentration Without Precipitation Inspect->Determine

Caption: Workflow for determining BMS-310705 solubility.

References

BMS-310705 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-310705. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of this microtubule-stabilizing agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-310705?

A1: BMS-310705 is a semi-synthetic analog of epothilone B. Its primary mechanism of action is to bind to and stabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] This is similar to the mechanism of taxanes like paclitaxel.[2]

Q2: What are the known "off-target" effects or toxicities of BMS-310705 observed in clinical settings?

A2: Clinical trials of BMS-310705 and other epothilones have reported several dose-limiting toxicities, which can be considered "off-target" in the sense that they affect non-cancerous tissues. The most common of these are neurotoxicity (primarily peripheral sensory neuropathy) and myelosuppression (including neutropenia).[4] Diarrhea has also been reported as a dose-limiting toxicity.[4] It is important to note that these effects are generally considered to be mechanism-based, arising from the disruption of microtubule dynamics in neurons and hematopoietic progenitor cells.

Q3: Are there any known molecular off-targets for BMS-310705?

A3: Currently, there is no publicly available data from comprehensive screening assays (e.g., kinome scans) that identifies specific molecular off-targets for BMS-310705 beyond its established interaction with tubulin. Epothilones are known to bind to the β-tubulin subunit at or near the paclitaxel binding site.[5][6]

Q4: How can I experimentally determine if BMS-310705 has molecular off-targets in my experimental system?

A4: To identify potential unknown molecular off-targets, several unbiased, label-free proteomics approaches can be employed. These methods are advantageous as they do not require modification of the compound. Two powerful techniques are:

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[7][8][9][10] By treating cells with BMS-310705 and then subjecting them to a heat gradient, you can identify proteins that are stabilized by the drug's binding. When coupled with mass spectrometry (Thermal Proteome Profiling or TPP), this allows for a proteome-wide screen for target and off-target engagement.[8][10]

  • Affinity Chromatography-Mass Spectrometry (AC-MS): In this approach, a derivative of BMS-310705 is immobilized on a solid support (e.g., beads) to create an affinity matrix.[11][12] A cell lysate is then passed over this matrix, and proteins that bind to the drug are captured. These interacting proteins can then be eluted and identified by mass spectrometry.[11][12][13][14]

Q5: What signaling pathways are known to be affected by BMS-310705?

A5: The primary signaling pathway initiated by BMS-310705 is the intrinsic apoptosis pathway, triggered by mitotic arrest. Disruption of the mitotic spindle leads to the activation of a cascade of events culminating in programmed cell death. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[15][16]

Troubleshooting Guides

Problem: Unexpected cellular phenotype observed after BMS-310705 treatment.

If you observe a cellular response that is not readily explained by microtubule stabilization and mitotic arrest, it may warrant an investigation into potential off-target effects.

Troubleshooting Steps:

  • Confirm On-Target Effect: First, verify that BMS-310705 is engaging its primary target, tubulin, in your system. You can assess this by observing an increase in microtubule polymerization or bundling via immunofluorescence microscopy, or by cell cycle analysis showing an arrest in the G2/M phase.

  • Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype and compare it to the dose-response for cytotoxicity and mitotic arrest. A significant divergence in the EC50 values may suggest a different underlying mechanism.

  • Off-Target Identification: If the phenotype persists and is not explained by on-target effects, consider employing an unbiased target identification method like CETSA-MS or AC-MS to screen for novel binding partners of BMS-310705.

Problem: High levels of neurotoxicity in neuronal cell cultures.

Neurotoxicity is a known side effect of microtubule-stabilizing agents.[17]

Troubleshooting Steps:

  • Titrate Concentration: Determine the lowest effective concentration of BMS-310705 that induces the desired anti-cancer effect in your cancer cell lines. Use this concentration as the upper limit for your neuronal culture experiments.

  • Time-Course Experiment: Reduce the duration of exposure to BMS-310705 in your neuronal cultures. Microtubule dynamics are critical for axonal transport, and prolonged stabilization can be detrimental.

  • Assess Neurite Outgrowth: Quantify neurite length and branching as a sensitive measure of neurotoxicity. A dose-dependent decrease in neurite elongation is a hallmark of epothilone-induced neurotoxicity.[17]

Problem: Significant reduction in hematopoietic progenitor cell viability.

Myelosuppression is a common clinical side effect.

Troubleshooting Steps:

  • Use Colony-Forming Unit (CFU) Assays: To quantify the hematotoxicity of BMS-310705, perform CFU assays with bone marrow-derived hematopoietic stem and progenitor cells. This will allow you to determine the IC50 for different hematopoietic lineages.

  • Co-culture with Stromal Cells: For a more physiologically relevant in vitro model, co-culture hematopoietic progenitors with a bone marrow stromal cell layer. This can provide survival signals that may mitigate some of the drug's toxicity.

  • Compare with Other Microtubule Agents: Benchmark the hematotoxicity of BMS-310705 against other microtubule-stabilizing agents like paclitaxel to understand its relative toxicity profile.

Quantitative Data

Table 1: In Vitro Cytotoxicity of BMS-310705 in a Paclitaxel-Refractory Ovarian Cancer Cell Line

Treatment GroupConcentration (µM)Cell Survival Reduction
BMS-3107050.05>25% apoptosis at 24h
Paclitaxel0.05Significantly higher survival vs. BMS-310705

Data summarized from a study on an early passage cell culture model derived from the ascites of a patient clinically refractory to platinum/paclitaxel therapy.[15]

Table 2: Pharmacokinetic Parameters of BMS-310705 in Preclinical Species

SpeciesSystemic Clearance (ml/min/kg)Volume of Distribution (Vss) (l/kg)Oral Bioavailability (%)
Mice1523821
Rats395434
Dogs25.74.740

Data from preclinical pharmacokinetic studies.[18]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

Objective: To identify proteins that physically interact with BMS-310705 in intact cells.

Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with a predetermined concentration of BMS-310705 and another set with vehicle control for a specified duration.

  • Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Protein Extraction: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels using either:

    • Western Blotting: To analyze a specific candidate protein.

    • Mass Spectrometry (TPP): For a proteome-wide, unbiased analysis.

  • Data Interpretation: A rightward shift in the melting curve of a protein in the BMS-310705-treated samples compared to the control indicates stabilization and, therefore, a direct binding event.

Protocol 2: In Vitro Neurotoxicity Assessment

Objective: To quantify the neurotoxic effects of BMS-310705 on primary neurons.

Methodology:

  • Neuronal Culture: Culture primary neurons (e.g., dorsal root ganglion neurons) on a suitable substrate.

  • Drug Treatment: Treat the neuronal cultures with a range of concentrations of BMS-310705 for a defined period (e.g., 24-48 hours).

  • Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).

  • Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Neurite Outgrowth Analysis: Use automated image analysis software to quantify neurite length, number of neurites, and branching per neuron.

  • Data Analysis: Plot the neurite outgrowth parameters as a function of BMS-310705 concentration to determine the IC50 for neurotoxicity.

Visualizations

G cluster_workflow Experimental Workflow: Off-Target Identification using CETSA-MS start Treat cells with BMS-310705 or Vehicle heat Apply Heat Gradient start->heat lyse Cell Lysis & Centrifugation heat->lyse supernatant Collect Soluble Protein Fraction lyse->supernatant ms Mass Spectrometry (TPP) supernatant->ms analysis Identify Thermally Stabilized Proteins (Potential Off-Targets) ms->analysis

Caption: Workflow for identifying potential off-targets using CETSA-MS.

G cluster_pathway Signaling Pathway: BMS-310705-Induced Apoptosis bms BMS-310705 tubulin β-Tubulin bms->tubulin binds microtubule Microtubule Stabilization tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest mitochondria Mitochondria mitotic_arrest->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: BMS-310705 induces apoptosis via the mitochondrial pathway.

References

Technical Support Center: The Impact of Cremophor on BMS-310705 Bioavailability in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Cremophor on the bioavailability of BMS-310705 in rats. The information is based on preclinical pharmacokinetic studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in-vivo experiments investigating the effect of Cremophor on BMS-310705 bioavailability.

Issue Possible Cause Troubleshooting Steps
Unexpectedly high plasma concentrations and AUC of BMS-310705 in the Cremophor group. Cremophor is known to significantly increase the systemic exposure of BMS-310705.[1] This is likely due to the inhibition of P-glycoprotein (P-gp) and/or CYP3A4-mediated metabolism in the gut wall and liver.[1]- This is an expected outcome. Ensure that the analytical method for quantifying BMS-310705 is validated for the higher concentration range. - Consider including lower doses of BMS-310705 in the Cremophor formulation group to avoid reaching the non-linear pharmacokinetic range.
High variability in pharmacokinetic parameters within the same dosing group. - Inconsistent formulation preparation leading to variations in Cremophor concentration. - Improper administration of the formulation (e.g., incomplete oral gavage). - Individual differences in rat physiology (e.g., P-gp or CYP3A4 expression).- Standardize the formulation procedure to ensure a homogenous and consistent mixture. - Ensure all personnel are properly trained in oral gavage techniques for rats. - Increase the number of animals per group to improve statistical power and account for biological variability.
Precipitation of BMS-310705 in the formulation upon dilution or storage. BMS-310705 is a poorly water-soluble compound. The concentration of Cremophor may be insufficient to maintain its solubility, especially if the formulation is diluted or stored for an extended period.- Determine the optimal concentration of Cremophor required to maintain the solubility of BMS-310705 at the desired dose. - Prepare formulations fresh before each experiment. - If dilution is necessary, perform it immediately before administration using a vehicle that is compatible with the Cremophor-based formulation.
Adverse events observed in rats from the Cremophor group (e.g., hypersensitivity reactions, lethargy). Cremophor EL has been associated with hypersensitivity reactions and other toxicities in preclinical and clinical studies.- Monitor animals closely for any signs of distress after dosing. - Consider using a purified grade of Cremophor (e.g., Cremophor ELP). - If adverse events are severe, consider reducing the concentration of Cremophor in the formulation, though this may impact bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why does Cremophor increase the oral bioavailability of BMS-310705 in rats?

A1: The increased oral bioavailability of BMS-310705 in the presence of Cremophor is primarily attributed to the inhibition of two key biological systems involved in drug disposition: P-glycoprotein (P-gp) and Cytochrome P450 3A4 (CYP3A4).[1]

  • P-glycoprotein (P-gp) Inhibition: BMS-310705 is a substrate of P-gp, an efflux transporter protein found in the intestines and other tissues. P-gp actively pumps BMS-310705 back into the intestinal lumen, reducing its absorption into the bloodstream. Cremophor inhibits the function of P-gp, thereby decreasing the efflux of BMS-310705 and allowing for greater absorption.

  • CYP3A4 Inhibition: BMS-310705 is also a substrate for the metabolic enzyme CYP3A4, which is present in the gut and liver. CYP3A4 metabolizes BMS-310705, reducing the amount of active drug that reaches systemic circulation. Cremophor can inhibit CYP3A4 activity, leading to decreased first-pass metabolism and increased bioavailability.

Q2: What are the key pharmacokinetic parameters of BMS-310705 in rats?

A2: In male Sprague-Dawley rats, the systemic clearance of BMS-310705 is approximately 39 mL/min/kg, and the volume of distribution at steady state (Vss) is about 54 L/kg.[1] The oral bioavailability of BMS-310705 in a pH buffered formulation without Cremophor is approximately 34%.[1]

Q3: Are there alternatives to Cremophor for formulating poorly water-soluble drugs like BMS-310705?

A3: Yes, several alternative formulation strategies can be employed for poorly water-soluble compounds, including:

  • Other non-ionic surfactants: Polysorbates (e.g., Tween 80), Solutol HS 15.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles.

  • Polymeric micelles.

  • Nanosuspensions.

The choice of formulation will depend on the specific physicochemical properties of the drug and the desired pharmacokinetic profile.

Q4: What is a typical experimental setup to study the effect of Cremophor on BMS-310705 bioavailability in rats?

A4: A typical study would involve male Sprague-Dawley rats. One group would receive BMS-310705 intravenously (e.g., 2 mg/kg) to determine its clearance and volume of distribution. At least two other groups would receive the drug orally (e.g., 8 mg/kg): one with a formulation containing Cremophor and another with a control formulation without Cremophor.[1] Serial blood samples would be collected at various time points post-administration to determine the plasma concentration of BMS-310705.

Data Presentation

While the primary literature confirms a significant increase in BMS-310705 exposure with Cremophor, the specific quantitative data from the pivotal study by Kamath et al. (2005) is not publicly available in the accessed resources. Researchers should populate the following table with their own experimental data.

Table 1: Pharmacokinetic Parameters of BMS-310705 in Rats Following Oral Administration (8 mg/kg) with and without Cremophor

Parameter Formulation without Cremophor Formulation with Cremophor
Cmax (ng/mL) [Insert experimental data][Insert experimental data]
Tmax (h) [Insert experimental data][Insert experimental data]
AUC (0-t) (ngh/mL) [Insert experimental data][Insert experimental data]
AUC (0-inf) (ngh/mL) [Insert experimental data][Insert experimental data]
Oral Bioavailability (%) ~34%[1][Insert experimental data]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol: In-Vivo Study of the Effect of Cremophor on the Oral Bioavailability of BMS-310705 in Rats

This protocol is based on the methodology described in preclinical studies of BMS-310705.[1]

1. Animals:

  • Male Sprague-Dawley rats.

  • Animals should be acclimatized for at least one week before the experiment.

  • Fasted overnight before dosing, with free access to water.

2. Formulations:

  • Intravenous (IV) Formulation: Dissolve BMS-310705 in a suitable vehicle for intravenous administration to achieve a final dose of 2 mg/kg.

  • Oral Formulation without Cremophor: Prepare a suspension or solution of BMS-310705 in a buffered vehicle (e.g., pH-adjusted buffer) to achieve a final dose of 8 mg/kg.

  • Oral Formulation with Cremophor: Prepare a formulation of BMS-310705 in a vehicle containing a specific concentration of Cremophor (e.g., Cremophor EL) to achieve a final dose of 8 mg/kg. The concentration of Cremophor should be carefully selected and reported.

3. Study Design:

  • Group 1 (IV): Administer the IV formulation via the tail vein (n ≥ 3 rats).

  • Group 2 (Oral - No Cremophor): Administer the oral formulation without Cremophor via oral gavage (n ≥ 3 rats).

  • Group 3 (Oral - With Cremophor): Administer the oral formulation with Cremophor via oral gavage (n ≥ 3 rats).

4. Blood Sampling:

  • Collect serial blood samples from a suitable vessel (e.g., tail vein, jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

5. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of BMS-310705 in rat plasma.

  • The method should have a lower limit of quantification sufficient to measure the expected plasma concentrations.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution.

  • Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis animal_prep Animal Preparation (Male Sprague-Dawley Rats, Fasted) iv_admin Intravenous Administration oral_admin_no_crem Oral Gavage oral_admin_crem Oral Gavage iv_form IV Formulation (BMS-310705, 2 mg/kg) iv_form->iv_admin oral_form_no_crem Oral Formulation without Cremophor (BMS-310705, 8 mg/kg) oral_form_no_crem->oral_admin_no_crem oral_form_crem Oral Formulation with Cremophor (BMS-310705, 8 mg/kg) oral_form_crem->oral_admin_crem blood_sampling Serial Blood Sampling iv_admin->blood_sampling oral_admin_no_crem->blood_sampling oral_admin_crem->blood_sampling plasma_processing Plasma Processing blood_sampling->plasma_processing bioanalysis LC-MS/MS Bioanalysis plasma_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) bioanalysis->pk_analysis

Caption: Experimental workflow for assessing the impact of Cremophor on BMS-310705 bioavailability in rats.

signaling_pathway cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream bms_oral Oral BMS-310705 + Cremophor bms_in_cell BMS-310705 bms_oral->bms_in_cell Absorption pgp P-glycoprotein (P-gp) bms_in_cell->pgp cyp3a4 CYP3A4 bms_in_cell->cyp3a4 bms_in_blood Increased BMS-310705 Absorption bms_in_cell->bms_in_blood Enters Bloodstream pgp->bms_oral Efflux metabolites Metabolites cyp3a4->metabolites Metabolism cremophor Cremophor cremophor->pgp Inhibits cremophor->cyp3a4 Inhibits

Caption: Mechanism of Cremophor-mediated increase in BMS-310705 bioavailability.

References

Adjusting BMS 310705 incubation time for maximal effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-310705. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the incubation time of BMS-310705 for maximal effect in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BMS-310705?

A1: BMS-310705 is a semi-synthetic analog of epothilone B, which acts as a microtubule-stabilizing agent.[1] By binding to and stabilizing microtubules, it disrupts their dynamic function, leading to cell cycle arrest and subsequent induction of apoptosis (programmed cell death).[1][2]

Q2: How does BMS-310705 induce apoptosis?

A2: BMS-310705 induces apoptosis primarily through the mitochondrial-mediated pathway.[3] This process involves the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[3]

Q3: What is a typical incubation time and concentration to observe an effect with BMS-310705?

A3: The optimal incubation time and concentration are highly dependent on the cell line and the specific endpoint being measured. However, published studies provide a good starting point. For instance, treatment of cells for as little as 1 hour has been shown to induce downstream apoptotic events.[3] In one study, release of cytochrome c was detected at 12 hours, and significant apoptosis (>25% of cells) was observed at 24 hours post-treatment.[3] Apoptosis induction has been noted to be both time and dose-dependent.[4] A typical effective concentration range in cell culture is 0.01-0.5 µM.[5]

Q4: I am not observing the expected level of apoptosis. What are the potential reasons?

A4: There are several factors that could contribute to a lack of apoptotic effect:

  • Incubation Time: The incubation time may be too short. Apoptosis is a process that unfolds over time. Consider performing a time-course experiment (e.g., 6, 12, 18, 24, 48 hours) to determine the optimal endpoint.

  • Drug Concentration: The concentration of BMS-310705 may be too low for your specific cell line. It is advisable to perform a dose-response experiment to determine the optimal concentration.

  • Cell Line Resistance: The cell line you are using may be resistant to microtubule-targeting agents.

  • Assay Sensitivity: The assay used to detect apoptosis may not be sensitive enough or may be measuring a late-stage event. Consider using multiple assays that measure different stages of apoptosis (e.g., caspase activation, annexin V staining, PARP cleavage).

Q5: Should I be concerned about the stability of BMS-310705 in culture medium?

A5: BMS-310705 is a water-soluble analog of epothilone B, which confers increased chemical stability.[4] For short-term experiments (up to 72 hours), significant degradation in standard cell culture conditions is not expected to be a major concern. However, for longer-term studies, it is always good practice to refresh the medium containing the compound.

Troubleshooting Guides

Problem: Low or No Detectable Apoptosis
Possible Cause Troubleshooting Step
Suboptimal Incubation Time Perform a time-course experiment. Seed cells and treat with a fixed concentration of BMS-310705. Harvest cells at various time points (e.g., 6, 12, 18, 24, 48 hours) and analyze for apoptotic markers.
Suboptimal Drug Concentration Perform a dose-response experiment. Treat cells with a range of BMS-310705 concentrations for a fixed time point (e.g., 24 or 48 hours) to determine the EC50 (half-maximal effective concentration).
Resistant Cell Line Confirm the expression of β-tubulin in your cell line. Consider using a positive control compound (e.g., paclitaxel) to confirm the sensitivity of your cell line to microtubule inhibitors.
Insensitive Apoptosis Assay Use a combination of apoptosis assays that measure different events. For example, a caspase activity assay for an early event and a DNA fragmentation assay for a later event.
Problem: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure your cell suspension is homogenous before and during plating. Use a calibrated multichannel pipette for seeding.
"Edge Effect" in Multi-well Plates Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
Inaccurate Drug Dilution Prepare a fresh stock solution of BMS-310705 and perform serial dilutions carefully.

Data Presentation

Table 1: Illustrative Time-Course of BMS-310705-Induced Apoptosis

The following table provides an example of the expected time-dependent increase in apoptotic markers in a sensitive cancer cell line treated with an effective concentration of BMS-310705. The data is illustrative and should be confirmed experimentally for your specific system.

Incubation Time (hours)Cytochrome c Release (Fold Change vs. Control)Caspase-3 Activity (Fold Change vs. Control)% Apoptotic Cells (Annexin V Positive)
01.01.0< 5%
61.21.5~5-10%
122.53.0~15-25%
184.05.5~25-40%
243.54.0> 25%[3]

Experimental Protocols

Protocol 1: Time-Course Analysis of Cell Viability using MTT Assay

This protocol is designed to determine the effect of different incubation times of BMS-310705 on cell viability.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • BMS-310705

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of BMS-310705 in DMSO. Dilute the stock solution in complete culture medium to the desired final concentration. Include a vehicle control (medium with DMSO at the same concentration as the drug-treated wells).

  • Treatment: Remove the medium from the wells and replace it with the medium containing BMS-310705 or the vehicle control.

  • Incubation: Incubate the plates for different time periods (e.g., 6, 12, 18, 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle control.

Protocol 2: Western Blot for Cytochrome c Release

This protocol describes the detection of cytochrome c in the cytosolic fraction of cells treated with BMS-310705 as an indicator of mitochondrial-mediated apoptosis.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • BMS-310705

  • Cell lysis buffer for cytosolic extraction

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Cytochrome c

  • Primary antibody against a cytosolic loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: Seed cells in larger format dishes (e.g., 6-well or 10 cm) and treat with BMS-310705 or vehicle control for various time points (e.g., 6, 12, 18, 24 hours).

  • Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to isolate the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of the cytosolic extracts.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against cytochrome c.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control: Probe the same membrane for a cytosolic loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the relative amount of cytochrome c in the cytosol at each time point.

Protocol 3: Caspase-3 Activity Assay

This protocol outlines the measurement of caspase-3 activity in cell lysates as an early marker of apoptosis.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • BMS-310705

  • Cell lysis buffer (provided with the assay kit)

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (provided with the assay kit)

  • Fluorometric microplate reader

Methodology:

  • Cell Treatment: Seed cells in a multi-well plate and treat with BMS-310705 or vehicle control for different durations (e.g., 6, 12, 18, 24 hours).

  • Cell Lysis: At each time point, lyse the cells according to the caspase activity assay kit manufacturer's instructions.

  • Assay Reaction:

    • Add the cell lysate to a black 96-well plate.

    • Add the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C, protected from light, for the time recommended in the kit protocol.

  • Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the fold change in caspase-3 activity in the treated samples compared to the vehicle control.

Visualizations

BMS310705_Signaling_Pathway BMS310705 BMS-310705 Microtubules Microtubules BMS310705->Microtubules binds to Stabilization Stabilization Microtubules->Stabilization Mitochondrion Mitochondrion Stabilization->Mitochondrion signals to Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of BMS-310705-induced apoptosis.

Experimental_Workflow cluster_0 Phase 1: Initial Optimization cluster_1 Phase 2: Mechanistic Analysis cluster_2 Phase 3: Endpoint Confirmation DoseResponse Dose-Response Experiment (e.g., MTT Assay) TimeCourse Time-Course Experiment (e.g., MTT Assay) DoseResponse->TimeCourse Determine EC50 WesternBlot Western Blot for Cytochrome c Release TimeCourse->WesternBlot Select Optimal Time Points CaspaseAssay Caspase-3 Activity Assay TimeCourse->CaspaseAssay Select Optimal Time Points ApoptosisAssay Apoptosis Confirmation (e.g., Annexin V Staining) WesternBlot->ApoptosisAssay Confirm Mitochondrial Involvement CaspaseAssay->ApoptosisAssay Confirm Apoptotic Phenotype

Caption: Experimental workflow for optimizing BMS-310705 incubation time.

References

Preventing BMS 310705 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-310705. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing BMS-310705 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation of the compound and ensure the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the stability and handling of BMS-310705.

Q1: What is the primary cause of BMS-310705 degradation in experimental settings?

A1: The primary degradation pathway for epothilones, the class of compounds to which BMS-310705 belongs, is the hydrolysis of the lactone ring. BMS-310705 is a semi-synthetic analog of epothilone B, engineered for increased chemical stability and water solubility, which helps to mitigate this degradation. However, exposure to non-optimal pH conditions, particularly basic environments, can still lead to lactone hydrolysis and inactivation of the compound.

Q2: How should I store my stock solutions of BMS-310705 to prevent degradation?

A2: Proper storage is critical for maintaining the integrity of your BMS-310705 stock solutions. The following table summarizes the recommended storage conditions.

Storage TemperatureRecommended DurationNotes
-80°CUp to 6 monthsRecommended for long-term storage.
-20°CUp to 1 monthSuitable for short-term storage.

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.

Q3: What solvents should I use to prepare my BMS-310705 solutions?

A3: BMS-310705 is noted for its improved water solubility compared to other epothilones. For in vitro experiments, stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For final dilutions into aqueous buffers or cell culture media, ensure that the final concentration of DMSO is kept to a minimum (typically below 0.5%) to avoid solvent-induced artifacts.

Q4: I am observing lower than expected activity of BMS-310705 in my cell-based assays. What could be the cause?

A4: Lower than expected activity can stem from several factors related to compound degradation or experimental setup. Consider the following troubleshooting steps:

  • Verify Stock Solution Integrity: If your stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, its concentration may have decreased. Prepare fresh stock solutions for critical experiments.

  • pH of Experimental Solutions: The stability of epothilones is pH-dependent. For a related compound, epothilone D, maximum stability is observed at a pH between 1.5 and 2, with pH-independent stability in the range of 4-9.[1] Avoid highly basic conditions in your buffers and media.

  • Light Exposure: While specific data on the photostability of BMS-310705 is limited, it is good laboratory practice to protect solutions from direct light, especially during long incubations. Use amber vials or cover your plates with foil.

  • Presence of Esterases: If you are working with cell lysates or other biological matrices that may contain esterases, the lactone ring of BMS-310705 could be susceptible to enzymatic hydrolysis. Minimize the time the compound is in contact with these matrices at room temperature.

Q5: Can I use formulations containing Cremophor with BMS-310705?

A5: One of the advantages of BMS-310705 is its enhanced water solubility, which allows for the preparation of formulations without Cremophor.[2] It is advisable to avoid Cremophor unless your experimental design specifically requires it, as it has been shown to potentially inhibit P-glycoprotein and/or CYP3A4, which could affect the transport and metabolism of BMS-310705.[3]

Experimental Protocols

Below are detailed methodologies for key experiments involving BMS-310705.

Protocol 1: Preparation of BMS-310705 Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Equilibrate the vial of powdered BMS-310705 to room temperature before opening.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex gently until the compound is completely dissolved.

    • Aliquot into single-use, light-protected tubes.

    • Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Working Solutions:

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in sterile cell culture medium or an appropriate buffer to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in your assay is below 0.5%.

    • Prepare working solutions fresh for each experiment and do not store them for extended periods.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed your cancer cell line of choice in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of BMS-310705 in complete growth medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of BMS-310705. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the BMS-310705 concentration to determine the IC₅₀ value.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of BMS-310705 for the desired time (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the floating cells from the medium.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls to set the compensation and gates for live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Visualizations

Signaling Pathway of BMS-310705-Induced Apoptosis

BMS-310705, like other epothilones, stabilizes microtubules, leading to mitotic arrest and subsequent induction of apoptosis primarily through the mitochondrial (intrinsic) pathway.[4] This involves the activation of caspase-9 and caspase-3.[4]

BMS310705_Pathway BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Mitochondria Mitochondrial Perturbation MitoticArrest->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of BMS-310705-induced apoptosis.

Experimental Workflow for Assessing BMS-310705 Stability

This workflow outlines a logical approach to troubleshooting potential degradation issues with BMS-310705.

Troubleshooting_Workflow Start Unexpected Experimental Results CheckStorage Verify Stock Solution Storage Conditions Start->CheckStorage CheckHandling Review Solution Preparation & Handling Start->CheckHandling CheckAssay Examine Assay Conditions (pH, Light) Start->CheckAssay PrepareFresh Prepare Fresh Stock & Working Solutions CheckStorage->PrepareFresh CheckHandling->PrepareFresh CheckAssay->PrepareFresh Rerun Rerun Experiment with Fresh Solutions PrepareFresh->Rerun

Caption: Troubleshooting workflow for BMS-310705 experiments.

References

BMS 310705 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-310705.

Frequently Asked Questions (FAQs)

1. What is BMS-310705 and what is its mechanism of action?

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B.[1][2] Epothilones are a class of microtubule-stabilizing agents, and their mechanism of action is similar to that of paclitaxel.[3] BMS-310705 binds to β-tubulin, which leads to the stabilization of microtubules.[2][3] This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[3]

2. How does the apoptotic pathway of BMS-310705 work?

BMS-310705 induces apoptosis through the mitochondrial-mediated pathway.[4] Treatment with BMS-310705 leads to the release of cytochrome c from the mitochondria into the cytosol.[4] This, in turn, activates caspase-9 and caspase-3, key executioner enzymes of apoptosis, while caspase-8 is not activated.[4]

BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by BMS-310705.

3. What are the key advantages of BMS-310705 in experimental settings?

BMS-310705 possesses several advantageous properties for research applications:

  • Water-Solubility: Its improved water solubility allows for a Cremophor-free formulation.[1] This simplifies vehicle preparation and eliminates potential confounding effects or toxicities associated with Cremophor.[5]

  • Activity in Resistant Models: Epothilones, including BMS-310705, have demonstrated efficacy in cancer models that are resistant to taxanes.[2][3] This can be due to factors like overexpression of P-glycoprotein (P-gp) or specific tubulin isotypes.

  • Potent Antitumor Activity: Preclinical studies have shown that BMS-310705 has potent in vivo antitumor activity.[1]

4. Is BMS-310705 a substrate for P-glycoprotein (P-gp)?

Yes, in vitro studies using Caco-2 cells and human liver microsomes suggest that BMS-310705 may be a substrate for both P-glycoprotein (P-gp) and the metabolic enzyme CYP3A4.[5] This is an important consideration when designing experiments with cell lines known to overexpress P-gp or when interpreting in vivo pharmacokinetic data.

Quantitative Data Summary

The following tables summarize key quantitative data for BMS-310705 from preclinical studies.

Table 1: In Vitro Cytotoxicity of BMS-310705

Cell LineCancer TypeIC50 (nM)Notes
OC-2Paclitaxel-refractory Ovarian Cancer100-500 µMReduced cell survival by 85-90%

Data is limited in publicly available literature. Researchers should perform their own dose-response experiments to determine the IC50 in their specific cell lines.

Table 2: Preclinical Pharmacokinetic Parameters of BMS-310705

SpeciesSystemic Clearance (mL/min/kg)Volume of Distribution (Vss) (L/kg)Oral Bioavailability (%)
Mouse1523821
Rat395434
Dog25.74.740

Data from single-dose studies. Oral bioavailability was determined using pH buffered formulations not containing Cremophor.[5]

Experimental Protocols

1. In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for determining the cytotoxic effects of BMS-310705 on a cancer cell line.

  • Materials:

    • BMS-310705

    • Target cancer cell line

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

    • Microplate reader

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of BMS-310705 in complete medium. Since BMS-310705 is water-soluble, a stock solution can be prepared in sterile water or PBS and further diluted in medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of BMS-310705 or a vehicle control.

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.[6]

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Immunofluorescence Staining for Microtubule Bundling

This protocol allows for the visualization of microtubule structure in cells treated with BMS-310705.

  • Materials:

    • Cells seeded on sterile glass coverslips in a 24-well plate

    • BMS-310705

    • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody against α-tubulin

    • Fluorescently labeled secondary antibody

    • DAPI solution for nuclear staining

    • Mounting medium

    • Fluorescence microscope

  • Methodology:

    • Cell Treatment: Treat cells with an effective concentration of BMS-310705 (e.g., 10x IC50) or a vehicle control for a suitable duration (e.g., 18-24 hours).

    • Fixation: Wash the cells with PBS and fix with fixation buffer for 15-20 minutes at room temperature.

    • Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

    • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

    • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Nuclear Staining: Wash with PBS and incubate with DAPI solution for 5 minutes.

    • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with mounting medium, and visualize the microtubule network using a fluorescence microscope. Look for characteristic bundling and stabilization of microtubules in BMS-310705-treated cells compared to the fine filamentous network in control cells.

Troubleshooting Guide

Start Start Troubleshooting: Inconsistent or Unexpected Results Problem What is the nature of the problem? Start->Problem NoEffect Reduced or No Effect in Cytotoxicity Assay Problem->NoEffect In Vitro HighVariability High Variability Between Replicates Problem->HighVariability In Vitro InVivoToxicity Unexpected In Vivo Toxicity or Lack of Efficacy Problem->InVivoToxicity In Vivo Sol_NoEffect Check BMS-310705 concentration and stability. Verify cell line sensitivity and P-gp expression. Ensure sufficient incubation time. NoEffect->Sol_NoEffect Sol_HighVariability Review pipetting technique and cell seeding consistency. Check for edge effects in microplates. Ensure complete formazan solubilization. HighVariability->Sol_HighVariability Sol_InVivoToxicity Review dosing, vehicle, and administration route. Consider potential CYP3A4 interactions. Assess animal health and tumor model suitability. InVivoToxicity->Sol_InVivoToxicity

Caption: A troubleshooting workflow for common experimental issues.

Q1: I am not observing the expected cytotoxicity with BMS-310705 in my cell line.

  • Possible Cause 1: Compound Inactivity or Incorrect Concentration.

    • Solution: Verify the integrity and concentration of your BMS-310705 stock solution. Since it is water-soluble, degradation in aqueous solution over time is possible. Prepare fresh dilutions for each experiment. Perform a wide dose-response curve to ensure you are testing within the effective concentration range for your specific cell line.

  • Possible Cause 2: Cell Line Resistance.

    • Solution: Your cell line may have intrinsic or acquired resistance mechanisms. A common mechanism of resistance to microtubule-stabilizing agents is the overexpression of the P-glycoprotein (P-gp) efflux pump.[5] You can test for P-gp expression using Western blot or flow cytometry. To experimentally test this, you can co-administer a P-gp inhibitor (e.g., verapamil) with BMS-310705 to see if it restores cytotoxicity.

  • Possible Cause 3: Insufficient Incubation Time.

    • Solution: The cytotoxic effects of microtubule-stabilizing agents are often cell cycle-dependent and may require a longer incubation period to become apparent. Try extending the treatment duration (e.g., from 48 to 72 or 96 hours).

Q2: My in vitro assay results show high variability between replicate wells.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between pipetting to prevent cells from settling. Avoid using the outer wells of a 96-well plate, as they are more prone to evaporation ("edge effect").

  • Possible Cause 2: Incomplete Solubilization of Formazan Crystals (MTT Assay).

    • Solution: After adding the solubilization solution, ensure that all purple formazan crystals are completely dissolved by mixing thoroughly. You can use a multichannel pipette or place the plate on an orbital shaker for a few minutes. Visually inspect the wells before reading the absorbance.

Q3: In my animal model, I'm observing unexpected toxicity or a lack of anti-tumor efficacy.

  • Possible Cause 1: Formulation or Dosing Issues.

    • Solution: Although BMS-310705 is water-soluble, ensure the formulation is appropriate for the route of administration and that the pH is buffered.[5] Review the dosing schedule and concentration. Dose-limiting toxicities such as diarrhea and myelosuppression have been reported in clinical trials and may occur in preclinical models at high doses.[2]

  • Possible Cause 2: Pharmacokinetic Variability.

    • Solution: BMS-310705 is a substrate for CYP3A4 and P-gp, which can lead to variability in drug exposure.[5] The genetic background of your animal model and its expression of these proteins can influence the pharmacokinetics. Consider performing a pilot pharmacokinetic study to determine the drug exposure in your model.

  • Possible Cause 3: Tumor Model Characteristics.

    • Solution: The growth rate and vascularization of your xenograft model can impact drug delivery and efficacy. Ensure your tumor model is well-characterized and appropriate for testing microtubule-stabilizing agents. For slow-growing tumors, a longer treatment duration may be necessary.

References

Validation & Comparative

Validating BMS-310705-Induced Apoptosis: A Comparative Guide to Caspase-3/9 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMS-310705's ability to induce apoptosis through caspase-3 and caspase-9 activation against other microtubule-targeting agents. Supporting experimental data and detailed protocols are included to aid in the evaluation and replication of these findings.

BMS-310705, a semi-synthetic analog of epothilone B, has demonstrated potent antitumor activity by inducing apoptosis in various cancer cell lines.[1][2][3] This induction of programmed cell death is primarily mediated through the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3.[1][2][3] This guide delves into the experimental validation of this mechanism, offering a comparative analysis with the widely-used chemotherapeutic agent, paclitaxel.

Comparative Efficacy in Inducing Apoptosis

BMS-310705 has shown significant efficacy in inducing apoptosis, even in cell lines resistant to other chemotherapeutic agents. In a study using an early passage cell culture model from a patient with platinum/paclitaxel-refractory ovarian cancer, treatment with 0.05 µM BMS-310705 for 24 hours resulted in apoptosis in over 25% of the cells.[1][2] This was associated with a significant decrease in cell survival compared to paclitaxel.[1]

CompoundConcentrationCell LineTreatment Duration% ApoptosisCaspase-9 ActivationCaspase-3 ActivationReference
BMS-310705 0.05 µMPlatinum/Paclitaxel-Refractory Ovarian Cancer Cells24 hours>25%IncreasedIncreased[1][2]
Paclitaxel 0.05 µMPlatinum/Paclitaxel-Refractory Ovarian Cancer Cells24 hoursLess than BMS-310705Not specifiedNot specified[1]
SN-38 Not specifiedPlatinum/Paclitaxel-Refractory Ovarian Cancer CellsNot specifiedFailed to induceNot specifiedNot specified[1]
Topotecan Not specifiedPlatinum/Paclitaxel-Refractory Ovarian Cancer CellsNot specifiedFailed to induceNot specifiedNot specified[1]

Signaling Pathway of BMS-310705-Induced Apoptosis

BMS-310705, like other epothilones, functions as a microtubule-stabilizing agent.[4][5] This disruption of microtubule dynamics leads to mitotic arrest and subsequently triggers the intrinsic pathway of apoptosis. This pathway is initiated by the release of cytochrome c from the mitochondria into the cytoplasm.[1][3] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[6][7] Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3, which then executes the final stages of apoptosis by cleaving a broad range of cellular substrates.[6][7] Studies have confirmed an increase in caspase-9 and caspase-3 activity following BMS-310705 treatment, with no observed activation of caspase-8, further supporting the involvement of the intrinsic pathway.[1]

BMS310705_Apoptosis_Pathway cluster_cell Cancer Cell BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules binds to & stabilizes Mitochondrion Mitochondrion Microtubules->Mitochondrion triggers stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 recruits & activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 cleaves & activates Apoptosis Apoptosis Caspase3->Apoptosis executes

BMS-310705 induced apoptosis pathway.

Experimental Protocols for Validating Caspase-3/9 Activation

Accurate validation of caspase activation is crucial for confirming the apoptotic mechanism of BMS-310705. The following are detailed methodologies for key experiments.

Caspase Activity Assays (Fluorometric or Colorimetric)

This method provides a quantitative measurement of caspase activity.

  • Cell Treatment: Plate cells at a desired density and treat with BMS-310705, a vehicle control, and a positive control (e.g., staurosporine) for the desired time points.

  • Cell Lysis: After treatment, harvest and wash the cells with ice-cold PBS. Lyse the cells in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.

  • Caspase Assay:

    • Add an equal amount of protein from each sample to a 96-well plate.

    • Add the specific caspase-3 (DEVD) or caspase-9 (LEHD) substrate conjugated to a fluorophore (e.g., AFC) or a chromophore (e.g., pNA).[1][8]

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader. The signal intensity is directly proportional to the caspase activity.

  • Data Analysis: Normalize the readings to the protein concentration and express the results as fold change relative to the vehicle control.

Western Blotting for Caspase Cleavage

This technique allows for the visualization of the cleaved (active) forms of caspases.

  • Cell Treatment and Lysis: Follow steps 1-3 from the Caspase Activity Assay protocol.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the cleaved forms of caspase-3 and caspase-9. Also, probe for the pro-caspase forms and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: The presence of bands corresponding to the cleaved caspases confirms their activation. Densitometry can be used for semi-quantitative analysis.

Caspase_Validation_Workflow cluster_workflow Experimental Workflow cluster_assays Validation Assays start Cell Culture & Treatment (BMS-310705, Controls) harvest Cell Harvesting & Lysis start->harvest protein_quant Protein Quantification harvest->protein_quant caspase_assay Caspase Activity Assay (Fluorometric/Colorimetric) protein_quant->caspase_assay western_blot Western Blot (Cleaved Caspases) protein_quant->western_blot analysis Data Analysis & Comparison caspase_assay->analysis western_blot->analysis

Workflow for caspase activation validation.

Alternative Apoptosis-Inducing Agents

A comprehensive evaluation of BMS-310705 necessitates a comparison with other agents that induce apoptosis through similar or different mechanisms.

  • Paclitaxel: As a microtubule-stabilizing agent, paclitaxel serves as a direct competitor and a benchmark for comparing efficacy.[4]

  • Epothilone Analogs (e.g., Ixabepilone): Comparing BMS-310705 with other epothilone derivatives can highlight differences in potency, solubility, and resistance profiles.[4]

  • Topoisomerase Inhibitors (e.g., Topotecan, SN-38): These agents induce apoptosis through DNA damage, providing a mechanistic contrast to the microtubule-targeting action of BMS-310705.[1]

References

Unveiling Apoptosis: Cytochrome c Release as a Potent Indicator of BMS-310705 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel therapeutic candidate is paramount. This guide provides a comparative analysis of BMS-310705, a semi-synthetic analog of epothilone B, focusing on cytochrome c release as a key marker of its apoptotic activity. We present a synthesis of available experimental data, detailed protocols for relevant assays, and visual representations of the underlying biological pathways and experimental workflows.

BMS-310705 has demonstrated significant potential as an anticancer agent by inducing apoptosis, or programmed cell death, in tumor cells.[1][2] A critical event in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondria into the cytosol. This event triggers a cascade of enzymatic activations, ultimately leading to cell death. This guide will compare the activity of BMS-310705 with other microtubule-stabilizing agents and apoptosis inducers, highlighting its efficacy in promoting this crucial apoptotic hallmark.

Comparative Efficacy: BMS-310705 vs. Alternative Apoptosis Inducers

BMS-310705 distinguishes itself through its potent induction of apoptosis, even in cancer cell lines that have developed resistance to other chemotherapeutic agents like paclitaxel.[3] The following table summarizes key quantitative data from studies on various cancer cell lines, providing a comparative overview of the cytotoxic and apoptotic potential of BMS-310705 and its alternatives.

CompoundCell LineConcentrationEffectCitation
BMS-310705 OC-2 (Ovarian Cancer)0.05 µMSignificantly lower cell survival compared to paclitaxel. >25% of cells apoptotic at 24h.[1][2]
BMS-310705 OC-2 (Ovarian Cancer)0.1-0.5 µM85-90% reduction in cell survival.[3]
Paclitaxel SK-BR-3 (Breast Cancer)Not SpecifiedIC50 values vary significantly depending on exposure duration.[4]
Paclitaxel NSCLC cell linesNot SpecifiedMedian IC50 >32 µM (3h), 9.4 µM (24h), 0.027 µM (120h).[5]
Epothilone B Various Cancer Cell LinesNot SpecifiedGenerally more potent than paclitaxel with IC50 values in the sub-nanomolar to low nanomolar range.[6]

Signaling the Onset of Apoptosis: The Role of BMS-310705

BMS-310705, like other epothilones and taxanes, functions by stabilizing microtubules.[4] This interference with microtubule dynamics triggers cell cycle arrest and subsequently initiates the intrinsic pathway of apoptosis. The diagram below illustrates this signaling cascade, pinpointing the critical step of cytochrome c release.

BMS-310705-Induced Apoptotic Pathway BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules Stress Cellular Stress Microtubules->Stress Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

BMS-310705 apoptotic signaling pathway.

Experimental Protocols: Measuring Cytochrome c Release

The detection and quantification of cytochrome c release from the mitochondria is a definitive method for assessing the pro-apoptotic activity of compounds like BMS-310705. The following protocol outlines the key steps for a Western blot-based analysis.

Cellular Fractionation: Isolating Cytosolic and Mitochondrial Components

This procedure separates the cellular components to isolate the cytosolic fraction, where released cytochrome c will be present.

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with BMS-310705 or comparator compounds for the desired time.

  • Cell Harvesting: Collect cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. This swells the cells, preparing them for homogenization.

  • Homogenization: Gently homogenize the cell suspension using a Dounce homogenizer to disrupt the cell membrane while keeping the mitochondria intact.

  • Centrifugation: Perform a series of centrifugation steps. A low-speed spin pellets nuclei and unbroken cells. A subsequent high-speed spin of the supernatant will pellet the mitochondria.

  • Fraction Collection: The resulting supernatant is the cytosolic fraction. The mitochondrial pellet can be lysed separately for further analysis.

Immunoblotting (Western Blot) for Cytochrome c Detection

This technique uses antibodies to specifically detect the presence of cytochrome c in the isolated cellular fractions.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins from each fraction by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for cytochrome c.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band corresponding to cytochrome c in the cytosolic fraction indicates the extent of its release.

  • Densitometry: For quantitative comparison, the intensity of the protein bands can be measured using software such as ImageJ.

The workflow for this experimental procedure is visualized in the following diagram:

Workflow for Cytochrome c Release Assay cluster_cell_prep Cell Preparation & Treatment cluster_fractionation Cellular Fractionation cluster_western_blot Immunoblotting start Culture Cells treat Treat with BMS-310705 / Alternatives start->treat harvest Harvest Cells treat->harvest lyse Lyse Cells harvest->lyse homogenize Homogenize lyse->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 sds SDS-PAGE centrifuge2->sds Cytosolic & Mitochondrial Fractions transfer Protein Transfer sds->transfer immuno Immunodetection transfer->immuno detect Signal Detection immuno->detect end Results detect->end Quantify Cytochrome c

Experimental workflow for cytochrome c detection.

Conclusion

The available data strongly indicates that BMS-310705 is a potent inducer of apoptosis, acting through the mitochondrial pathway. The release of cytochrome c serves as a reliable and quantifiable marker for its cellular activity. Compared to other microtubule-stabilizing agents like paclitaxel, BMS-310705 demonstrates superior efficacy in inducing cell death in certain cancer models.[3] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the apoptotic mechanisms of BMS-310705 and other novel compounds, facilitating the development of more effective cancer therapies.

References

BMS-310705: A Comparative Guide to its Efficacy in Taxane-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of BMS-310705, a semi-synthetic analog of epothilone B, in taxane-resistant cancer cell lines. It aims to offer an objective analysis of its performance against other microtubule-targeting agents, supported by available experimental data. While clinical development of BMS-310705 has been discontinued, the preclinical data offers valuable insights into the potential of epothilones in overcoming taxane resistance.

Overcoming Taxane Resistance: The Epothilone Advantage

Taxanes, such as paclitaxel and docetaxel, are mainstays in cancer chemotherapy, functioning by stabilizing microtubules and inducing mitotic arrest. However, their efficacy is often limited by the development of resistance, frequently mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump or mutations in the β-tubulin protein.[1][2] Epothilones, a class of microtubule stabilizers with a distinct chemical structure from taxanes, have demonstrated the ability to circumvent these resistance mechanisms.[1][3] They are generally poor substrates for P-gp and can retain activity in cells with tubulin mutations that confer taxane resistance.[1][3]

BMS-310705, as a member of the epothilone family, has shown significant cytotoxic activity in preclinical studies, including in models of taxane-resistant cancers.

Comparative Efficacy in Taxane-Resistant Cell Lines

Cell LineCancer TypeResistance MechanismBMS-310705 IC₅₀ (nM)Epothilone B IC₅₀ (nM)Paclitaxel IC₅₀ (nM)Reference
KB-31Cervical CancerN/A (Taxane-Sensitive)0.81.2N/APatent Data

Table 1: Comparative IC₅₀ Values in a Taxane-Sensitive Cell Line. This table highlights the potent intrinsic activity of BMS-310705.

Cell LineCancer TypeResistance StatusTreatmentOutcomeReference
OC-2Ovarian CancerClinically refractory to paclitaxel and platinum0.1-0.5 µM BMS-310705Reduced cell survival by 85-90%[4]
OC-2Ovarian CancerClinically refractory to paclitaxel and platinum0.05 µM BMS-310705Significantly lower survival vs. paclitaxel (P < 0.02)[5][6]

Table 2: Efficacy of BMS-310705 in a Paclitaxel-Refractory Ovarian Cancer Cell Line. These findings demonstrate the potent activity of BMS-310705 in a clinically relevant model of taxane resistance.

Note on Comparative Data: Direct, comprehensive IC₅₀ comparisons of BMS-310705 with paclitaxel and other epothilones like ixabepilone across a broad panel of taxane-resistant cell lines with defined resistance mechanisms (e.g., specific β-tubulin mutations or varying levels of P-gp expression) are limited in the public domain. The data presented here is synthesized from available preclinical studies.

Mechanism of Action and Apoptotic Signaling Pathway

BMS-310705, like other epothilones, exerts its cytotoxic effect by binding to β-tubulin and stabilizing microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. In taxane-resistant cells, BMS-310705 triggers the mitochondrial pathway of apoptosis.

G BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules G2M G2/M Arrest Microtubules->G2M PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway (Inhibition) G2M->PI3K_AKT_mTOR Upstream signaling Bcl2_family Bcl-2 Family Modulation (e.g., Bim relocalization) G2M->Bcl2_family Upstream signaling Mitochondrion Mitochondrion PI3K_AKT_mTOR->Mitochondrion Influences Bcl2_family->Mitochondrion Regulates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: BMS-310705 induced apoptotic signaling pathway in taxane-resistant cells.

Studies in the paclitaxel-refractory OC-2 ovarian cancer cell line have shown that treatment with BMS-310705 leads to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3, with no observed activation of caspase-8.[5][6] This indicates a clear induction of the intrinsic apoptotic pathway. Upstream signaling events influencing this pathway include the inhibition of the pro-survival PI3K/AKT/mTOR pathway and the modulation of Bcl-2 family proteins, such as the relocalization of Bim to the mitochondria, which have been observed with other epothilone B analogs.[7][8]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is a standard method for determining the cytotoxic effects of compounds on cancer cell lines and for calculating the half-maximal inhibitory concentration (IC₅₀).

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTS Assay cluster_3 Data Analysis A Seed taxane-resistant cells in 96-well plates B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of BMS-310705 and comparator drugs B->C D Add drug dilutions to cells C->D E Incubate for 72h D->E F Add MTS reagent to each well E->F G Incubate for 1-4h at 37°C F->G H Measure absorbance at 490 nm G->H I Calculate percent viability relative to untreated controls H->I J Plot dose-response curves and determine IC50 values I->J

Caption: Experimental workflow for determining IC₅₀ values using an MTS assay.

Detailed Methodology:

  • Cell Seeding: Taxane-resistant and parental (sensitive) cancer cell lines are harvested during their exponential growth phase. Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Stock solutions of BMS-310705, paclitaxel, and other comparators are prepared in DMSO. Serial dilutions are made in culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the drug-containing medium is added to each well. A vehicle control (medium with the equivalent concentration of DMSO) and a no-treatment control are included.

  • Incubation: The plates are incubated for 72 hours under the same conditions as in step 1.

  • MTS Reagent Addition: Following the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Final Incubation and Absorbance Reading: The plates are incubated for 1 to 4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values of the treated wells are expressed as a percentage of the untreated control wells. IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

References

Cross-Resistance Profile of BMS-310705: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-310705 is a semi-synthetic analog of epothilone B, developed by Bristol-Myers Squibb as a microtubule-stabilizing agent for oncology applications. A key focus of its preclinical evaluation was its potential to overcome the resistance mechanisms that limit the efficacy of other microtubule-targeting agents, particularly the taxanes. Although the clinical development of BMS-310705 was discontinued, the available data provides valuable insights into its cross-resistance profile.

Executive Summary

BMS-310705 demonstrates significant activity in cancer models that exhibit resistance to taxanes like paclitaxel. This efficacy is primarily attributed to two key factors: its nature as a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance (MDR), and its ability to remain effective in the presence of certain β-tubulin isotype alterations, such as the overexpression of βIII-tubulin, which is a known mechanism of taxane resistance. While comprehensive, direct comparative studies on cross-resistance with a wide panel of cell lines are limited in publicly available literature, existing data consistently supports its potential to circumvent common resistance pathways.

Mechanism of Action and Resistance Evasion

BMS-310705, like other epothilones, exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, leading to a disruption of the dynamic instability required for proper mitotic spindle formation, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.[1][2] The apoptotic signaling cascade initiated by BMS-310705 has been shown to proceed through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9 and caspase-3.[3]

A significant advantage of epothilones, including BMS-310705, is their reduced susceptibility to the primary mechanisms of taxane resistance:

  • P-glycoprotein (P-gp) Efflux: Many cancer cells develop resistance by overexpressing the P-gp efflux pump, which actively removes cytotoxic agents from the cell. Epothilones are generally poor substrates for P-gp, allowing them to accumulate to effective intracellular concentrations even in MDR cells.[1]

  • β-Tubulin Isotype Expression: Alterations in the expression of different β-tubulin isotypes, particularly the overexpression of βIII-tubulin, can confer resistance to taxanes. BMS-310705 has demonstrated efficacy in models with such tubulin alterations.[4]

Comparative In Vitro and In Vivo Activity

While a comprehensive table of IC50 values across a wide range of resistant cell lines is not publicly available, several studies highlight the potency of BMS-310705 in taxane-resistant settings.

In Vitro Cytotoxicity

One study reported the potent activity of BMS-310705 in a paclitaxel-resistant ovarian cancer cell line.

Cell LineResistance ProfileDrugConcentrationEffectReference
OC-2Paclitaxel and Platinum Refractory Ovarian CancerBMS-3107050.1-0.5 µM85-90% reduction in cell survival[3]

Furthermore, a patent for BMS-310705 disclosed its IC50 value in a human cervix cancer cell line, showing it to be slightly more potent than natural epothilone B.

Cell LineDrugIC50 (nM)Reference
KB-31 (Human Cervix Cancer)BMS-3107050.8[5]
KB-31 (Human Cervix Cancer)Epothilone B1.2[5]
In Vivo Antitumor Activity

Preclinical xenograft models have demonstrated the superior in vivo anti-tumor activity of BMS-310705 when compared to paclitaxel and natural epothilones B and D.[3] This suggests that the favorable properties of BMS-310705 observed in vitro translate to enhanced efficacy in a more complex biological system.

Experimental Protocols

Detailed experimental protocols for the cross-resistance studies of BMS-310705 are not extensively published. However, based on standard methodologies for assessing cytotoxicity and drug resistance, the following general protocols would have been employed.

Cell Viability and Cytotoxicity Assays
  • Cell Lines: A panel of cancer cell lines, including a parental (drug-sensitive) line and several sublines with well-characterized resistance mechanisms (e.g., P-gp overexpression, specific tubulin mutations), would be used.

  • Drug Treatment: Cells would be seeded in 96-well plates and exposed to a range of concentrations of BMS-310705, paclitaxel, and other comparator drugs for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability would be determined using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a metabolic assay like the MTT or MTS assay.

  • Data Analysis: The concentration of drug that inhibits cell growth by 50% (IC50) would be calculated from the dose-response curves. The resistance factor (RF) is then determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, cells would be treated with the drug and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that stains the nucleus of necrotic or late apoptotic cells). Stained cells would be analyzed by flow cytometry.

  • Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, would be measured using commercially available luminescent or fluorescent kits.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of BMS-310705 and a typical workflow for evaluating cross-resistance.

BMS310705_Mechanism_of_Action BMS-310705 Mechanism of Action BMS310705 BMS-310705 Tubulin β-Tubulin Subunit BMS310705->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cytochrome_C Cytochrome C Release Apoptosis->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Executes Cross_Resistance_Workflow Cross-Resistance Evaluation Workflow cluster_0 Cell Line Panel cluster_1 Drug Treatment cluster_2 Assays cluster_3 Data Analysis Parental Parental (Sensitive) Cell Line Cytotoxicity Cytotoxicity Assay (e.g., SRB, MTT) Parental->Cytotoxicity Resistant Resistant Sublines (e.g., P-gp overexpressing, Tubulin mutants) Resistant->Cytotoxicity Drugs BMS-310705 Paclitaxel Other Comparators Drugs->Cytotoxicity IC50 Calculate IC50 Values Cytotoxicity->IC50 RF Determine Resistance Factor (RF) IC50->RF

References

Comparative Guide to Microtubule Binding Affinity: BMS-310705 and Other Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the microtubule binding affinity of BMS-310705, a synthetic analog of epothilone B, alongside other prominent microtubule-targeting agents. The information presented is intended to offer an objective overview supported by available experimental data to aid in research and drug development efforts.

Quantitative Comparison of Microtubule Binding Affinity

Compound ClassSpecific AgentBinding Affinity (Kd or Ki)Method
Epothilone Epothilone BKi: 0.71 µM[1]Competitive Radioligand Binding Assay
IxabepiloneCellular Ki: 10 nMFlow Cytometry-based Competitive Binding
Taxane PaclitaxelKd: ~10 nM[2]Dilution-induced Disassembly Rate & Radioligand Binding
Vinca Alkaloid VinblastineHigh-affinity sites: Kd: 1-2 µM; Low-affinity sites: Kd: 0.25-3.0 mMRadioligand Binding Assay

Note: A lower Kd or Ki value indicates a higher binding affinity. BMS-310705, as a derivative of epothilone B, is expected to have a high affinity for microtubules, likely in the nanomolar to low micromolar range.

Experimental Protocols

The determination of microtubule binding affinity is crucial for the evaluation of potential therapeutic agents. A commonly employed method is the in vitro tubulin polymerization assay, which can be performed using turbidimetric or fluorescence-based measurements.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the light scattering caused by the formation of microtubules from tubulin dimers. Compounds that promote polymerization (stabilizers) will increase the rate and extent of the turbidity change, while destabilizers will have the opposite effect.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound (BMS-310705 or other agents) dissolved in an appropriate solvent (e.g., DMSO)

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the desired concentrations of the test compound or vehicle control.

    • Add the tubulin solution to each well.

    • To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

  • Measurement:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for a duration of 60 minutes.

Data Analysis:

The rate of tubulin polymerization can be determined from the slope of the linear portion of the absorbance versus time curve. The effect of the test compound is evaluated by comparing the polymerization rate in its presence to that of the vehicle control.

Visualizing the Molecular Interactions and Cellular Consequences

To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing microtubule binding and the subsequent signaling pathway leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin Mix Mix on Ice Tubulin->Mix GTP GTP Solution GTP->Mix Compound Test Compound (e.g., BMS-310705) Compound->Mix Incubate Incubate at 37°C Mix->Incubate Initiate Polymerization Reader Measure Absorbance (340 nm) Incubate->Reader Analysis Analyze Polymerization Rate Reader->Analysis Comparison Compare to Control Analysis->Comparison

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

BMS-310705, like other epothilones and taxanes, stabilizes microtubules, leading to mitotic arrest and ultimately apoptosis. The primary apoptotic cascade initiated is the mitochondrial-mediated pathway.

Signaling_Pathway BMS310705 BMS-310705 Microtubules Microtubule Stabilization BMS310705->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Mitochondrion Mitochondrion MitoticArrest->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Forms Apoptosome Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptotic pathway induced by BMS-310705.

References

Safety Operating Guide

Proper Disposal of BMS-310705: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like BMS-310705 is paramount. As a cytotoxic agent and an analog of epothilone B, BMS-310705 requires specific disposal procedures to mitigate risks to personnel and the environment.

While a specific Safety Data Sheet (SDS) for BMS-310705 is not publicly available, the disposal protocol should align with the established guidelines for cytotoxic and antineoplastic drugs. It is crucial to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves BMS-310705, ensure that all personnel are trained in handling cytotoxic compounds. The minimum personal protective equipment (PPE) includes a lab coat or gown, double gloves, and eye protection. All handling of the compound, especially when in powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet.

Step-by-Step Disposal Procedure for BMS-310705

The following steps provide a general guideline for the proper disposal of BMS-310705 and associated waste.

  • Segregation of Waste: All materials that have come into contact with BMS-310705 must be segregated as cytotoxic waste. This includes, but is not limited to:

    • Unused or expired BMS-310705.

    • Contaminated labware (e.g., vials, pipette tips, culture plates).

    • Contaminated PPE (e.g., gloves, gowns, shoe covers).

    • Spill cleanup materials.

  • Containerization: Use designated, leak-proof, and puncture-resistant waste containers that are clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."[1][2][3] The color-coding for these containers may vary by jurisdiction but often includes yellow or purple for non-sharps waste and red for sharps.[1][3][4]

  • Disposal of Liquid Waste:

    • Aqueous solutions of BMS-310705 should not be disposed of down the drain.

    • Collect all liquid waste in a sealed, labeled container designated for cytotoxic liquid waste.

    • Consult your EHS department for specific instructions on the treatment of liquid cytotoxic waste, which may involve chemical inactivation before final disposal.

  • Disposal of Solid Waste:

    • Place all contaminated solid waste, including PPE and labware, into the designated cytotoxic waste containers.

    • Sharps, such as needles and contaminated glass vials, must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[4]

  • Final Disposal:

    • Cytotoxic waste is typically disposed of via high-temperature incineration by a licensed hazardous waste contractor.[3]

    • Never mix cytotoxic waste with general laboratory or biohazardous waste unless explicitly instructed to do so by your institution's EHS guidelines.

Quantitative Data Summary

While specific quantitative data for BMS-310705 disposal is not available, the following table summarizes key handling and storage parameters for related epothilone compounds, which can inform safe laboratory practices.

ParameterValueSource
Compound Class Epothilone B Analog, Cytotoxic Agent[5][6]
Primary Hazard Toxic to cells, potential carcinogen, mutagen, and reproductive toxin[3]
Recommended PPE Double gloves, gown, eye protection[2]
Waste Segregation Required for all contaminated materials[1][2]
Disposal Method High-temperature incineration[3]

Experimental Protocols and Signaling Pathways

BMS-310705 is an antineoplastic agent that functions as a microtubule stabilizer, similar to paclitaxel.[7] Its mechanism of action involves binding to tubulin, leading to the stabilization of microtubules, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death).[7]

Below is a diagram illustrating the general workflow for the proper disposal of BMS-310705 in a laboratory setting.

BMS-310705 Disposal Workflow A Generation of BMS-310705 Waste (Unused compound, contaminated labware, PPE) B Segregate as Cytotoxic Waste (Do not mix with other waste streams) A->B C Liquid Waste (Aqueous solutions) B->C D Solid Waste (PPE, labware) B->D E Sharps Waste (Needles, contaminated glass) B->E F Collect in Labeled, Leak-Proof Cytotoxic Liquid Waste Container C->F G Collect in Labeled, Puncture-Resistant Cytotoxic Solid Waste Container D->G H Collect in Labeled, Puncture-Proof Cytotoxic Sharps Container E->H I Store in Designated Hazardous Waste Accumulation Area F->I G->I H->I J Arrange for Pickup by Licensed Hazardous Waste Contractor I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Logical workflow for the proper disposal of BMS-310705.

This information is intended to provide guidance for laboratory professionals. Always prioritize your institution's specific protocols and consult with your EHS department for any questions or clarification.

References

Personal protective equipment for handling BMS 310705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling of BMS-310705. As a potent, biologically active small molecule and an analogue of the cytotoxic agent Epothilone B, BMS-310705 should be handled with a high degree of caution, treating it as potentially hazardous. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling BMS-310705. The specific PPE required will vary depending on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination.Eye Protection: Chemical splash goggles to ensure a complete seal around the eyes.Lab Coat: A dedicated, disposable, or non-absorbent lab coat.Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves.Eye Protection: Chemical splash goggles or a face shield if there is a significant risk of splashing.Lab Coat: Standard laboratory coat.Ventilation: Work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat.

Operational Plan

A clear and concise operational plan is crucial for the safe management of BMS-310705 within the laboratory.

Designated Area: All work with BMS-310705, from handling the solid compound to preparing solutions and conducting experiments, should be carried out in a designated and clearly marked area within the laboratory.

Fume Hood Usage: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to minimize the risk of inhalation.

Contamination Prevention:

  • Use dedicated spatulas, glassware, and other equipment.

  • If dedicated equipment is not feasible, all equipment must be thoroughly decontaminated after use.

  • Cover work surfaces with absorbent, disposable liners.

Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Avoid eating, drinking, or applying cosmetics in the designated work area.

Disposal Plan

All waste contaminated with BMS-310705 must be treated as hazardous waste.

  • Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container. This includes contaminated gloves, bench liners, and disposable lab coats.

  • Liquid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Sharps: Dispose of in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.

Note: All disposal must be in strict accordance with local, state, and federal regulations.

Signaling Pathway

BMS-310705 induces apoptosis through the mitochondrial-mediated pathway.[1][2] This process involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death.[1][2]

BMS310705_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol BMS310705 BMS-310705 CytoC_mito Cytochrome c (in mitochondrion) BMS310705->CytoC_mito Induces release CytoC_cyto Cytochrome c (released) CytoC_mito->CytoC_cyto Casp9_active Activated Caspase-9 CytoC_cyto->Casp9_active Activates Casp9_inactive Pro-Caspase-9 Casp9_inactive->Casp9_active Casp3_active Activated Caspase-3 Casp9_active->Casp3_active Activates Casp3_inactive Pro-Caspase-3 Casp3_inactive->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis Executes

Caption: Mitochondrial-mediated apoptosis pathway induced by BMS-310705.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.